Product packaging for CGP-82996(Cat. No.:)

CGP-82996

Cat. No.: B1662398
M. Wt: 456.6 g/mol
InChI Key: YVXCDLCJCIDFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CDK4/6 Inhibitor IV is a potent and selective small-molecule compound designed to target and inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle G1 to S phase transition . By specifically inhibiting these kinases, this reagent effectively blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of E2F transcription factors and subsequent S-phase entry, thereby inducing G1 phase cell cycle arrest and cellular senescence in Rb-proficient cells . This mechanism is particularly relevant in hormone receptor-positive (HR+) breast cancer, where the cyclin D-CDK4/6-Rb pathway is often hyperactivated, making CDK4/6 inhibition a cornerstone of targeted therapy for this subtype . The primary research applications for CDK4/6 Inhibitor IV include investigating the molecular mechanisms of cell cycle progression, studying the dynamics of therapeutic response and resistance in various cancer models, and exploring potential synergistic effects in combination with other anti-cancer agents, such as endocrine therapy . Research into CDK4/6 inhibitors has shown that they can induce diverse effects beyond cytostasis, including epigenetic remodeling and effects on the tumor microenvironment, offering broad avenues for investigation . This inhibitor is an essential tool for preclinical studies aimed at understanding and overcoming mechanisms of drug resistance, which often involve loss of Rb function, amplification of CDK2 or cyclin E, and dysregulation of other signaling pathways . This product is supplied for laboratory research purposes. For Research Use Only. Not intended for any clinical, diagnostic, or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N6O B1662398 CGP-82996

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXCDLCJCIDFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Cdk4/6 Inhibitor Action

Direct Inhibition of Cyclin D-CDK4/6 Complex Activity

CDK4/6 Inhibitor IV, also known by the synonym CINK4, is a cell-permeable triaminopyrimidine compound that directly targets the enzymatic activity of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). apexbt.comscbt.com These kinases are fundamental regulators of the cell cycle, and their inhibition is a key mechanism in controlling cell proliferation. apexbt.com

ATP-Competitive Binding and Kinase Inactivation

CDK4/6 Inhibitor IV functions as a reversible and ATP-competitive inhibitor. merckmillipore.com It directly competes with adenosine (B11128) triphosphate (ATP) for the binding pocket of the CDK4/6 enzymes. By occupying this site, the inhibitor prevents the transfer of a phosphate (B84403) group from ATP to the target substrate, thereby inactivating the kinase. smolecule.com This mode of action is characteristic of many small molecule kinase inhibitors and is crucial for its biological effect. merckmillipore.comsmolecule.com

Differential Potency and Selectivity Towards CDK4 and CDK6 Isoforms

Research has demonstrated that CDK4/6 Inhibitor IV exhibits a differential potency towards the two targeted isoforms. It shows a higher inhibitory effect on the CDK4/cyclin D1 complex compared to the CDK6/cyclin D1 complex. This is quantified by its half-maximal inhibitory concentration (IC50) values, which are 1.5 µM for CDK4/cyclin D1 and 5.6 µM for CDK6/cyclin D1. apexbt.comcaymanchem.com This indicates an approximately 3.7-fold greater potency for CDK4. smolecule.com The compound displays significant selectivity for CDK4/6 over a range of other kinases, including CDK1, CDK2, CDK5, v-abl, c-met, and IGF-1R, where the IC50 values are substantially higher. apexbt.commerckmillipore.comcaymanchem.com

Interactive Table: Kinase Inhibition Profile of CDK4/6 Inhibitor IV

Target Kinase Complex IC50 (µM)
CDK4/cyclin D1 1.5
CDK6/cyclin D1 5.6
CDK5/p35 25
CDK1/cyclin B >10
CDK2/cyclin A >10
CDK2/cyclin E >10

Data sourced from multiple studies. apexbt.commerckmillipore.comcaymanchem.com

Impact on Retinoblastoma Protein (Rb) Phosphorylation and Activation

The primary downstream target of the cyclin D-CDK4/6 complex is the Retinoblastoma protein (Rb), a key tumor suppressor. apexbt.comnih.gov In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. nih.gov The activity of CDK4/6 leads to the hyperphosphorylation of Rb, which inactivates it. apexbt.com

CDK4/6 Inhibitor IV, by blocking the kinase activity of CDK4/6, prevents the phosphorylation of Rb. apexbt.comsmolecule.com Specifically, studies have shown that treatment with CDK4/6 Inhibitor IV at concentrations of 5-10 µM effectively blocks the phosphorylation of Rb at serine residues Ser780 and Ser795. apexbt.comcaymanchem.com This inhibition maintains Rb in its active, growth-suppressive state. apexbt.comnih.gov

Downstream Effects on Cell Cycle Progression

The inhibition of Rb phosphorylation by CDK4/6 Inhibitor IV has profound consequences for the progression of the cell cycle, leading to a halt in cell division.

Induction of G0/G1 Phase Cell Cycle Arrest

By maintaining the Retinoblastoma protein in its active, E2F-binding state, CDK4/6 Inhibitor IV effectively blocks cells from advancing past the G1/S checkpoint. apexbt.comsmolecule.com This results in a significant accumulation of cells in the G0/G1 phase of the cell cycle, a state of "pharmacological quiescence." smolecule.comcaymanchem.comtandfonline.com This G1 arrest is a hallmark of CDK4/6 inhibitor activity and is the primary mechanism through which these compounds exert their antiproliferative effects. apexbt.comsmolecule.com The induction of cell cycle arrest has been observed in various cell lines upon treatment with this inhibitor. apexbt.comcaymanchem.com

Regulation of E2F Transcription Factor Activity

The transcription factor E2F is the "executioner" of the G1-S transition, driving the expression of genes necessary for DNA replication and cell cycle progression. nih.gov The function of E2F is tightly controlled by the Retinoblastoma protein. nih.gov When Rb is active (hypophosphorylated), it sequesters E2F, preventing it from binding to the promoter regions of its target genes. apexbt.comnih.gov

Influence on S-Phase Entry and DNA Synthesis

The primary mechanism of action for CDK4/6 Inhibitor IV is the disruption of the G1/S phase checkpoint in the cell cycle, a critical control point for cell proliferation. apexbt.com This is achieved by preventing the phosphorylation of the Retinoblastoma protein (pRb), a key substrate of the CDK4 and CDK6 enzymes. nih.gov In its active, hypophosphorylated state, pRb binds to E2F transcription factors, sequestering them and preventing the transcription of genes necessary for the cell to transition from the G1 phase to the DNA synthesis (S) phase. apexbt.com

Research demonstrates that CDK4/6 Inhibitor IV specifically blocks the phosphorylation of pRb at serine residues Ser780 and Ser795 when applied at concentrations between 5 and 10 µM. caymanchem.com This inhibition maintains pRb in its active state, thereby enforcing the G1 cell cycle arrest and preventing the initiation of DNA synthesis. caymanchem.comapexbt.com The efficacy of this inhibitor is dependent on the presence of a functional pRb protein; it does not affect pRb-negative cells. merckmillipore.comoup.com The compound shows selectivity for its targets, with studies reporting half-maximal inhibitory concentrations (IC₅₀) as detailed in the table below.

Target Enzyme ComplexIC₅₀ Value
CDK4/cyclin D11.5 µM
CDK6/cyclin D15.6 µM
CDK5/p3525 µM
Data sourced from multiple studies. caymanchem.commerckmillipore.comapexbt.com

Beyond Cell Cycle Arrest: Pleiotropic Cellular Effects

Beyond its direct impact on cell cycle progression, CDK4/6 Inhibitor IV induces broader cellular responses, including senescence and apoptosis.

Induction of Cellular Senescence

Cellular senescence is a state of stable, long-term cell cycle arrest that can be triggered by various stressors. While the general class of CDK4/6 inhibitors is known to induce a senescence-like phenotype, specific research detailing this process for CDK4/6 Inhibitor IV is limited. nih.govnih.govox.ac.uk The p16INK4A/Rb pathway is a primary regulator of senescence, and inhibition of CDK4/6 is a key downstream event in this process. nih.govresearchgate.net Some evidence suggests that at low concentrations, CDK4/6 inhibitors can promote a senescence program in retinoblastoma (Rb)-proficient cell lines. However, comprehensive mechanistic studies focused solely on the induction of senescence by CDK4/6 Inhibitor IV are not extensively detailed in available research.

Modulation of Apoptosis Pathways

In addition to cytostatic effects like cell cycle arrest and senescence, CDK4/6 Inhibitor IV has been shown to be cytotoxic by actively inducing programmed cell death, or apoptosis. caymanchem.comapexbt.comscbt.com This has been observed in various asynchronous cell lines following treatment with the inhibitor. caymanchem.com

Based on available scientific literature, there is no specific information detailing a SMAC (Second Mitochondria-derived Activator of Caspases)-mediated apoptotic response for the compound CDK4/6 Inhibitor IV. While this pathway is relevant for other apoptosis-inducing agents, its specific role in the action of CINK4 has not been documented in the reviewed sources. nih.govnih.gov

There is no specific evidence from the conducted research that CDK4/6 Inhibitor IV directly causes the repression of Inhibitors of Apoptosis (IAPs). The function and repression of IAPs are critical in the regulation of apoptosis, but a direct link to the specific mechanisms of CDK4/6 Inhibitor IV is not established in the available literature. nih.govnih.gov

The activation of the extrinsic apoptosis pathway involving Death Receptor 5 (DR5) and the transcription factor p73 has been described for the general class of CDK4/6 inhibitors. nih.govnih.gov However, specific research findings that explicitly link CDK4/6 Inhibitor IV (CINK4) to the activation of the DR5 via the p73 pathway are not present in the reviewed scientific literature.

Reprogramming of Cellular Metabolism

Inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) extends beyond its primary function of inducing cell cycle arrest, profoundly reprogramming the metabolic circuitry of cancer cells. This metabolic shift is a critical component of their antitumor activity. Upon CDK4/6 inhibition, cancer cells, despite being arrested in the G1 phase of the cell cycle, often exhibit continued high metabolic activity nih.gov. This reprogramming involves significant alterations in the utilization of key nutrients such as glucose and glutamine, enhanced mitochondrial function, and consequent increases in cellular stress.

A key effect of CDK4/6 inhibition is the disruption of the pentose (B10789219) phosphate pathway (PPP). These kinases help maintain the balance between the oxidative and non-oxidative branches of the PPP, which is crucial for tumor cell proliferation nih.gov. By inhibiting CDK4/6, compounds can disrupt this balance, leading to a decrease in the pool of intermediary sugar phosphates, such as fructose-1,6-bisphosphate and pentose phosphates nih.gov. This metabolic disruption impairs the generation of biosynthetic precursors essential for tumor growth nih.gov.

A hallmark of the metabolic reprogramming induced by CDK4/6 inhibitors is the significant enhancement of mitochondrial metabolism and respiration nih.govnih.gov. This heightened oxidative phosphorylation is fueled in part by an increased breakdown of glutamine nih.govnih.gov. Studies in melanoma and esophageal squamous cell carcinoma (ESCC) have shown that CDK4/6 inhibition leads to an upregulation of glutaminase (B10826351) (GLS1), the key enzyme in glutamine metabolism nih.govnih.govresearchgate.net. This increased glutamine metabolism helps fuel the tricarboxylic acid (TCA) cycle within the mitochondria nih.gov. The enhanced mitochondrial phenotype is functionally significant, as demonstrated by the fact that blocking glutamine metabolism can increase the sensitivity of melanoma cells to CDK4/6 inhibitors nih.gov. This metabolic state is also characterized by an increase in mitochondrial number and the accumulation of ATP nih.govnih.gov.

The heightened metabolic state and increased mitochondrial activity driven by CDK4/6 inhibition come at a cost to the cancer cell, often leading to increased oxidative stress nih.gov. The stimulation of glycolytic and oxidative metabolism results in the generation of reactive oxygen species (ROS) nih.govnih.gov. This increase in ROS, coupled with potential mitochondrial malfunction, can contribute to cellular damage and induce a stress-tolerance mechanism like autophagy nih.gov.

Furthermore, this metabolic stress can trigger an inflammatory stress response within the tumor cells nih.gov. Senescence, an irreversible state of cell cycle arrest, can be induced by CDK4/6 inhibitors, and this state is often caused by stressors like DNA damage or oxidative stress nih.govresearchgate.net. Senescent cells are known to secrete a variety of inflammatory cytokines and chemokines, a phenomenon known as the senescence-associated secretory phenotype (SASP), which can recruit immune cells to the tumor site aacrjournals.org. Prolonged G1 arrest from CDK4/6 inhibition has also been shown to induce replication stress and DNA damage, further contributing to long-term cell cycle withdrawal nih.govresearchgate.net.

Enhancement of Antitumor Immunity

Beyond their direct effects on tumor cell metabolism and proliferation, CDK4/6 inhibitors play a crucial role in modulating the immune system to enhance antitumor responses. This is achieved through a dual mechanism: increasing the immunogenicity of tumor cells and reshaping the tumor microenvironment to be more permissive to an effective T-cell attack.

A key finding is that CDK4/6 inhibitors can significantly enhance the presentation of tumor antigens, making cancer cells more visible to the immune system nih.govresearchgate.net. Treatment with these inhibitors leads to an upregulation of major histocompatibility complex (MHC) class I molecules on the surface of tumor cells nih.govnih.gov. This effect is mechanistically linked to the ability of CDK4/6 inhibitors to stimulate the production of type III interferons nih.govresearchgate.net. They achieve this by activating the expression of endogenous retroviral elements within the tumor cells, which increases intracellular levels of double-stranded RNA—a potent trigger for an interferon response nih.govresearchgate.net. The resulting increase in interferon signaling enhances the entire machinery of antigen processing and presentation, leading to a greater display of tumor-associated antigens for recognition by cytotoxic T-cells nih.gov.

CDK4/6 inhibitors actively reshape the immune landscape within the tumor microenvironment to favor an inflammatory, T-cell-centric response. Treatment induces tumor cells to produce specific T-cell-recruiting chemokines, notably CCL5, CXCL9, and CXCL10 nih.govaacrjournals.org. These chemokines are critical for governing the trafficking and recruitment of activated effector CD8+ T-cells into the tumor nih.govaacrjournals.org.

Simultaneously, CDK4/6 inhibitors enhance the activation state of T-cells. They have been shown to augment T-cell activation and increase the infiltration of both CD4+ and CD8+ T-cells into tumors nih.govnih.gov. This is partly achieved by de-repressing the activity of the Nuclear Factor of Activated T-cells (NFAT), a critical regulator of T-cell function and cytokine production aacrjournals.orgaacrjournals.org. Paradoxically, while CDK4/6 inhibitors can slow T-cell proliferation, the net effect in vivo is an augmentation of antitumor immunity nih.gov. This is also due to a preferential suppression of regulatory T-cells (Tregs), which normally dampen immune responses, thereby tipping the balance toward an effective anti-tumor attack aacrjournals.orgnih.gov. Furthermore, CDK4/6 inhibition can skew newly activated CD8+ T-cells toward a long-lived, memory phenotype, potentially augmenting long-term protective immunity aacrjournals.orgnih.gov.

Data Tables

Table 1: Summary of Metabolic Effects of CDK4/6 Inhibition

Metabolic Pathway Effect of CDK4/6 Inhibition Key Findings References
Glucose Metabolism Variable; can increase glucose consumption and glycolysis in some models. In pancreatic cancer models, glucose consumption was increased. nih.gov
Pentose Phosphate Pathway Disrupts the balance between oxidative and non-oxidative branches. Leads to a decrease in intermediary sugar phosphates. nih.gov
Glutamine Metabolism Increased glutamine breakdown. Upregulates glutaminase (GLS1) to fuel the TCA cycle. nih.govnih.gov
Mitochondrial Respiration Significantly enhanced. Increases oxygen consumption, mitochondrial number, and ATP accumulation. nih.govnih.gov

| Oxidative & Inflammatory Stress | Increased. | Leads to higher levels of Reactive Oxygen Species (ROS) and can induce an inflammatory response. | nih.govnih.govnih.gov |

Table 2: Summary of Immunomodulatory Effects of CDK4/6 Inhibition

Immune Mechanism Effect of CDK4/6 Inhibition Key Findings References
Antigen Presentation Promoted. Upregulates MHC class I expression via a type III interferon response. nih.govresearchgate.netnih.gov
T-Cell Recruitment Enhanced. Increases production of T-cell-attracting chemokines (CCL5, CXCL9, CXCL10). nih.govaacrjournals.org
T-Cell Activation Augmented. Increases infiltration and activation of effector T-cells. nih.govnih.gov
Regulatory T-Cells (Tregs) Suppressed. Markedly suppresses the proliferation of immunosuppressive Tregs. aacrjournals.orgnih.gov

| T-Cell Memory | Promoted. | Skews CD8+ T-cells toward a long-lived memory phenotype. | aacrjournals.orgnih.gov |

Lack of Specific Research on "Cdk4/6 Inhibitor IV" in Immune Checkpoint Blockade Modulation

Following a comprehensive review of scientific literature and research databases, it has been determined that there is a significant lack of specific information regarding the chemical compound "Cdk4/6 Inhibitor IV" (also known as CINK4, CAS number 359886-84-3) in the context of modulating immune checkpoint blockade efficacy.

While the broader class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has been extensively studied for its synergistic effects with immunotherapy, research focusing specifically on "Cdk4/6 Inhibitor IV" in this area is not publicly available. The existing data on "Cdk4/6 Inhibitor IV" is primarily limited to its basic biochemical properties and its direct effects on cell cycle progression.

Therefore, it is not possible to generate a detailed, evidence-based article on the "Modulation of Immune Checkpoint Blockade Efficacy" that focuses solely on "Cdk4/6 Inhibitor IV" as per the user's request.

However, a substantial body of research exists for other well-known CDK4/6 inhibitors, such as Palbociclib (B1678290), Ribociclib (B560063), and Abemaciclib (B560072). This research elucidates the general molecular mechanisms by which this class of drugs enhances the efficacy of immune checkpoint inhibitors.

General Mechanisms of Action for the CDK4/6 Inhibitor Class in Modulating Immune Checkpoint Blockade (Not specific to "Cdk4/6 Inhibitor IV"):

Enhancement of Tumor Antigen Presentation: CDK4/6 inhibitors have been shown to increase the expression of major histocompatibility complex (MHC) class I molecules on the surface of tumor cells. This enhances the presentation of tumor antigens, making the cancer cells more visible and recognizable to the immune system's T cells.

Promotion of a Pro-Inflammatory Tumor Microenvironment: Inhibition of CDK4/6 can lead to an increase in the production of pro-inflammatory chemokines and cytokines within the tumor microenvironment. This helps in the recruitment of effector T cells, which are crucial for attacking and killing cancer cells.

Reduction of Immunosuppressive Cells: CDK4/6 inhibitors can selectively inhibit the proliferation of regulatory T cells (Tregs), a type of immune cell that suppresses the anti-tumor immune response. By reducing the number of Tregs, these inhibitors can help to unleash the full potential of the body's immune attack against the tumor.

Direct T-Cell Activation: Some studies suggest that CDK4/6 inhibitors can directly enhance the activation and function of effector T cells, further boosting the anti-cancer immune response.

Modulation of PD-L1 Expression: The relationship between CDK4/6 inhibition and the expression of the immune checkpoint ligand PD-L1 is complex and appears to be context-dependent. Some studies report an increase in PD-L1 expression on tumor cells following CDK4/6 inhibition, which could create a rationale for combination therapy with anti-PD-1/PD-L1 antibodies.

It is important to reiterate that these findings are based on studies of other CDK4/6 inhibitors and cannot be directly extrapolated to "Cdk4/6 Inhibitor IV" without specific experimental evidence.

Should further information or clarification on the broader class of CDK4/6 inhibitors be desired, a detailed article can be provided based on the available extensive research.

Preclinical Efficacy Studies of Cdk4/6 Inhibitors

In Vitro Cellular Assays

In vitro studies are crucial for understanding the direct effects of a compound on cancer cells. For Cdk4/6 Inhibitor IV, these assays have demonstrated its ability to halt cell proliferation, arrest the cell cycle, and induce programmed cell death.

Cdk4/6 Inhibitor IV is a cell-permeable triaminopyrimidine compound that functions as a reversible and ATP-competitive inhibitor. sigmaaldrich.comcaymanchem.com It has shown inhibitory activity against Cdk4 complexed with cyclin D1 and Cdk6 complexed with cyclin D1. caymanchem.comapexbt.com The half-maximal inhibitory concentrations (IC50) have been determined to be 1.5 µM for Cdk4/cyclin D1 and 5.6 µM for Cdk6/cyclin D1. caymanchem.comapexbt.com The compound exhibits significant selectivity, with much lower activity against other kinases such as Cdk5/p35 (IC50 = 25 µM) and little to no effect on Cdk1/CycB, Cdk2/CycA, Cdk2/CycE, v-abl, c-met, IGF-1R, or IR, where the IC50 values are greater than 10 µM. sigmaaldrich.comcaymanchem.com

Table 1: In Vitro Antiproliferative Activity of Cdk4/6 Inhibitor IV

Target Kinase IC50 (µM)
Cdk4/cyclin D1 1.5 caymanchem.comapexbt.com
Cdk6/cyclin D1 5.6 caymanchem.comapexbt.com
Cdk5/p35 25 sigmaaldrich.comcaymanchem.com
Cdk1/CycB >10 sigmaaldrich.comcaymanchem.com
Cdk2/CycA >10 sigmaaldrich.comcaymanchem.com
Cdk2/CycE >10 sigmaaldrich.comcaymanchem.com
v-abl >10 sigmaaldrich.com
c-met >10 sigmaaldrich.com
IGF-1R >10 sigmaaldrich.com

A key mechanism of action for CDK4/6 inhibitors is the induction of cell cycle arrest, primarily at the G1 phase. Studies have shown that at concentrations of 5 to 10 µM, Cdk4/6 Inhibitor IV effectively blocks the phosphorylation of the retinoblastoma protein (pRb). caymanchem.comapexbt.com This inhibition of pRb phosphorylation prevents the progression of the cell cycle from the G1 to the S phase, leading to G1 arrest in pRb-positive cell cultures. sigmaaldrich.comcaymanchem.com This effect was not observed in pRb-negative cells, highlighting the dependency on a functional Rb pathway. sigmaaldrich.com

In addition to halting cell proliferation, Cdk4/6 Inhibitor IV has been shown to induce apoptosis, or programmed cell death, in asynchronous cancer cell lines. caymanchem.comapexbt.com This induction of apoptosis is a critical characteristic for an effective anti-cancer therapeutic.

In Vivo Xenograft and Syngeneic Models

Following promising in vitro results, the efficacy of Cdk4/6 Inhibitor IV was evaluated in living organisms using xenograft models, where human cancer cells are implanted into immunodeficient mice.

In a significant in vivo study, mice bearing human HCT116 colon carcinoma xenografts were treated with Cdk4/6 Inhibitor IV. The administration of the compound resulted in the suppression of tumor growth over the course of the 29-day treatment period. caymanchem.comapexbt.com

Evaluation of Immune Cell Infiltration and Activity

Preclinical studies have revealed that Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors have significant immunomodulatory effects beyond their primary function of inducing cell-cycle arrest. mdpi.com These inhibitors can enhance antitumor immunity by altering the tumor microenvironment and modulating the activity of various immune cells. nih.govbmj.com

One of the key effects observed is an increase in the infiltration of T cells, particularly CD8+ cytotoxic T cells, into the tumor. mdpi.comnih.gov For instance, in a murine ovarian cancer model, treatment with abemaciclib (B560072) led to enhanced infiltration of both CD8+ T cells and B cells. nih.gov This recruitment is thought to be mediated by the induction of a Th1-polarized cytokine profile, including the secretion of chemokines like CXCL10 and CXCL13 by cancer cells, which attracts lymphocytes. mdpi.comnih.gov Studies in breast and colorectal cancer models have similarly shown that CDK4/6 inhibitors can make tumors more susceptible to PD-1/PD-L1 blockade. nih.gov

Furthermore, CDK4/6 inhibition has been shown to augment T-cell activation. bmj.com This is achieved partly by modulating the activity of the nuclear factor of activated T-cells (NFAT), a key transcription factor for T-cell mitogens like IL-2. mdpi.com Preclinical data suggest that while CDK4/6 inhibitors can have an antiproliferative effect on normal T cells, short-term treatment can ultimately boost antitumor immunity. mdpi.com In patients with Small Cell Lung Cancer (SCLC), transient exposure to the CDK4/6 inhibitor trilaciclib (B611476) during chemotherapy not only preserved lymphocyte counts but also enhanced peripheral T-cell activation. bmj.com

CDK4/6 inhibitors also impact other immune cell populations. They may reduce the number of immunosuppressive regulatory T-cells (Tregs) and myeloid populations within the tumor microenvironment. mdpi.comnih.gov Additionally, these inhibitors can increase antigen presentation by tumor cells through the upregulation of major histocompatibility complex (MHC) class I and II molecules, making the cancer cells more visible to the immune system. bmj.com The induction of cellular senescence in tumor cells by CDK4/6 inhibitors is another mechanism that contributes to their immunostimulatory effects, as senescent cells can release a variety of cytokines and chemokines that attract immune cells. mdpi.com

The combination of CDK4/6 inhibitors with immune checkpoint inhibitors (ICIs) has shown synergistic effects in preclinical models. In a mammary carcinoma model, combining abemaciclib with anti-PD-L1 blockade resulted in more durable responses than either agent alone. nih.gov Similarly, in an ovarian cancer model, the combination of abemaciclib and anti-PD-1 therapy led to better tumor control and enhanced T-cell activity compared to monotherapy. nih.gov These findings provide a strong rationale for combining CDK4/6 inhibition with immunotherapy in clinical settings. frontiersin.org

Efficacy in Specific Cancer Types

Lung Cancer Models (e.g., NSCLC, MPM)

Preclinical research has demonstrated the potential of CDK4/6 inhibitors in treating various lung cancer subtypes, including Non-Small Cell Lung Cancer (NSCLC) and Malignant Pleural Mesothelioma (MPM). nih.govaacrjournals.org In models of MPM, a cancer with limited effective therapies after progression on standard treatments, CDK4/6 inhibitors have shown significant antitumor activity. nih.govbiorxiv.org

In NSCLC, CDK4/6 inhibitors have been evaluated both as monotherapy and in combination with other targeted agents. An initial screening of the CDK4/6 inhibitor G1T38 in 60 patient-derived NSCLC xenografts showed significant tumor growth inhibition, particularly in lung adenocarcinomas with common oncogenic mutations in KRAS, EGFR, BRAF, and ALK. aacrjournals.org Preclinical studies suggest that combining CDK4/6 inhibitors with inhibitors of these oncogenic pathways can enhance the antiproliferative effect and potentially delay acquired resistance. frontiersin.orgaacrjournals.org For example, in an H1975 xenograft model (EGFR L858R/T790M), combining G1T38 with erlotinib (B232) resulted in a 77% tumor growth inhibition, a significant improvement over either drug alone. aacrjournals.org

Combination strategies have shown promise in overcoming resistance. Palbociclib (B1678290) has been shown to sensitize lung cancer cells to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib. frontiersin.org Moreover, combining MEK inhibitors (like trametinib) with palbociclib has demonstrated significant activity in preclinical models of KRAS-mutant NSCLC. frontiersin.org The combination of CDK4/6 inhibitors with mTOR inhibitors has also been shown to enhance growth inhibition and induce apoptosis in p16-null NSCLC cells. frontiersin.org

Cancer ModelCDK4/6 InhibitorKey Preclinical FindingsReference
Malignant Pleural Mesothelioma (MPM)Abemaciclib, PalbociclibSignificantly decreased cell proliferation and induced G1 cell cycle arrest and senescence in vitro. nih.govnih.govbiorxiv.org
MPM (in vivo)PalbociclibReduced tumor growth and prolonged overall survival in xenograft models. nih.govresearchgate.net
Non-Small Cell Lung Cancer (NSCLC)G1T38Showed significant tumor growth inhibition in patient-derived xenografts, especially those with KRAS, EGFR, BRAF, and ALK mutations. aacrjournals.org
NSCLC (EGFR-mutant)G1T38 + ErlotinibCombination resulted in significantly greater tumor growth inhibition (77%) compared to monotherapy in H1975 xenografts. aacrjournals.org
NSCLC (KRAS-mutant)Palbociclib + Trametinib (B1684009) (MEK inhibitor)Combination showed significant anti-tumor activity in preclinical models. frontiersin.org

Breast Cancer Models (e.g., HR+/HER2-, HER2+ subtypes)

CDK4/6 inhibitors have been extensively studied in preclinical breast cancer models, leading to their successful clinical application, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) breast cancer. nih.govnih.gov In vitro studies across numerous breast cancer cell lines demonstrated that palbociclib, ribociclib (B560063), and abemaciclib are highly active in luminal HR+ cell lines, while ER-negative subtypes show greater resistance. nih.gov Abemaciclib showed activity in a panel of breast cancer cell lines irrespective of HER2 amplification or PIK3CA mutation status. youtube.com

In models of HER2-positive (HER2+) breast cancer, CDK4/6 inhibition has also shown significant efficacy. Since the CDK4/6 pathway is downstream of HER2 signaling, inhibiting these kinases presents a logical therapeutic strategy. nih.gov In models where cancer cells acquired resistance to HER2-targeted therapies, Cyclin D1 was often activated, and CDK4/6 inhibitors proved effective at blocking proliferation. nih.gov The combination of CDK4/6 inhibitors with various HER2-targeted agents, such as trastuzumab, pertuzumab, and T-DM1, has shown cooperative or additive effects in suppressing tumor cell proliferation. nih.govascopubs.org For example, palbociclib demonstrated a dose-dependent growth inhibition in HER2+ cell lines, including those resistant to the combination of trastuzumab and pertuzumab. ascopubs.org

The effectiveness of these inhibitors is often dependent on an intact Retinoblastoma (RB) pathway; loss of RB is associated with resistance. nih.gov Preclinical studies also highlight the synergy between CDK4/6 inhibitors and endocrine therapies like letrozole (B1683767) or fulvestrant (B1683766) in ER+ breast cancer models. oup.comyoutube.com Furthermore, in preclinical models, the combination of the protein degrader vepdegestrant with a CDK4/6 inhibitor showed increased anti-tumor activity compared to standard agents. investingnews.com

Cancer Model / SubtypeCDK4/6 InhibitorKey Preclinical FindingsReference
HR+/HER2- Cell LinesPalbociclib, Ribociclib, AbemaciclibHigh levels of growth inhibition observed in luminal HR+ cell lines. nih.gov
HER2+ Cell LinesPalbociclib (PD-0332991)Inhibited proliferation and was effective in models with acquired resistance to HER2-targeted therapies. nih.gov
HER2+ Cell Lines (including resistant)PalbociclibShowed dose-dependent growth inhibition in both sensitive and resistant HER2+ cell lines (BT-474, SKBr3, MDA-MB-361). ascopubs.org
HER2+ ModelsCDK4/6 inhibitors + HER2-targeted agentsCombination therapies (e.g., with T-DM1, neratinib) showed cooperative and enhanced anti-tumor efficacy. nih.govfrontiersin.org
ER+ Xenograft ModelsRibociclib + Letrozole/FulvestrantCombination increased the inhibition of tumor growth compared to single-agent endocrine therapy. oup.com
ER-driven Xenograft ModelsVepdegestrant + CDK4/6 inhibitorDemonstrated increased anti-tumor activity compared to fulvestrant plus a CDK4/6 inhibitor. investingnews.com

Mantle Cell Lymphoma (MCL) Models

Mantle Cell Lymphoma (MCL) is characterized by the overexpression of cyclin D1, making the CDK4/6 pathway a rational therapeutic target. nih.govamegroups.org Preclinical studies have validated this approach, showing that CDK4/6 inhibitors can suppress tumor progression in MCL models. nih.gov

The selective CDK4/6 inhibitor palbociclib was shown to induce reversible G1 cell cycle arrest in MCL cell lines by preventing the phosphorylation of the Rb protein. nih.govashpublications.org In vivo studies using xenografts of human MCL cell lines in immunodeficient mice demonstrated that palbociclib could suppress tumor growth. nih.govamegroups.org

Given that single-agent activity can be modest, preclinical research has heavily focused on combination strategies. ashpublications.org A promising approach involves combining CDK4/6 inhibitors with BCL-2 inhibitors like venetoclax (B612062). One study found that the combination of abemaciclib and venetoclax resulted in synergistic anti-tumor activity in a relapsed/refractory MCL animal model. ashpublications.org Similarly, the combination of palbociclib and venetoclax was found to be synthetically lethal in vitro and in vivo across a panel of chemotherapy- and ibrutinib-refractory MCL models. nih.gov The mechanism behind this synergy involves the CDK4/6 inhibitor downregulating the anti-apoptotic protein MCL1, making the cells more vulnerable to BCL-2 inhibition. nih.gov

Another combination explored preclinically is with the proteasome inhibitor bortezomib. These studies were based on the rationale that inducing G1 arrest with a CDK4/6 inhibitor could sensitize cancer cells to the killing effects of other drugs. nih.govamegroups.org

Cancer ModelCDK4/6 Inhibitor(s)Combination AgentKey Preclinical FindingsReference
MCL Cell LinesPalbociclib (PD0332991)MonotherapyInduced G1 cell-cycle arrest by blocking Rb phosphorylation. ashpublications.org
MCL XenograftsPalbociclibMonotherapySuppressed tumor progression in vivo. nih.govamegroups.org
Relapsed/Refractory MCL Animal ModelAbemaciclibVenetoclax (BCL-2 inhibitor)Combination induced synergistic anti-tumor activity and efficacy. ashpublications.org
Chemotherapy/Ibrutinib-Refractory MCL ModelsPalbociclibVenetoclax (BCL-2 inhibitor)Combination was synthetically lethal in vitro and in vivo. nih.gov
MCL ModelsPalbociclibBortezomib (Proteasome inhibitor)Preclinical data indicated that CDK4/6 inhibition could sensitize MCL cells to bortezomib. nih.gov

Colorectal Cancer Models

In colorectal cancer (CRC), preclinical studies have largely focused on using CDK4/6 inhibitors in combination therapies to overcome resistance to single-agent treatments. tandfonline.comnih.gov While CDK4/6 inhibitors have shown some efficacy, their true potential in CRC models appears when paired with inhibitors of other signaling pathways, such as the PI3K/mTOR and MEK pathways. tandfonline.comnih.gov

Studies investigating the combination of palbociclib with the PI3K/mTOR dual inhibitor gedatolisib (B612122) in various CRC cell lines found synergistic treatment effects. tandfonline.com This combination is thought to overcome resistance by preventing the activation of downstream signaling pathways. tandfonline.com Similarly, combining the CDK4/6 inhibitor ribociclib with the PI3K inhibitor alpelisib (B612111) was more effective than either drug alone in both in vitro and in vivo CRC models. mdpi.com

Another effective combination strategy identified in preclinical CRC models involves pairing MEK inhibitors with CDK4/6 inhibitors, particularly in KRAS-mutant tumors. aacrjournals.org A co-clinical trial using patient-derived xenograft (PDX) models of RAS-mutant metastatic CRC found that the combination of the MEK inhibitor trametinib and palbociclib resulted in tumor regression of ≥30% in 60% of the models, a significant improvement over either single agent. aacrjournals.org

CDK4/6 inhibitors have also been shown to sensitize CRC cells to standard chemotherapy. For instance, palbociclib was found to synergize with irinotecan (B1672180) to promote cancer cell death, especially under hypoxic conditions. researchgate.net

Cancer ModelCDK4/6 InhibitorCombination AgentKey Preclinical FindingsReference
CRC Cell LinesPalbociclibGedatolisib (PI3K/mTOR inhibitor)Combination produced synergistic anti-proliferative effects. tandfonline.com
RAS-mutant mCRC PDX ModelsPalbociclibTrametinib (MEK inhibitor)Combination led to ≥30% tumor regression in 9 of 15 models (60%). aacrjournals.org
CRC XenograftsRibociclibAlpelisib (PI3K inhibitor)Combination was more effective than each drug alone in vitro and in vivo. mdpi.com
Colon Cancer Cells (Hypoxic)PalbociclibIrinotecan (Chemotherapy)Synergistic effect, promoting cancer cell death. researchgate.net

Prostate Cancer Models

The rationale for using CDK4/6 inhibitors in prostate cancer stems from the role of androgen receptor (AR) signaling in upregulating cyclin D1 and activating the CDK4/6 pathway. nih.gov Preclinical studies have evaluated CDK4/6 inhibitors as single agents and in various combinations in clinically relevant models of both hormone-sensitive and castration-resistant prostate cancer (CRPC). nih.gov

In cellular models, including AR-dependent (LNCaP, VCaP) and treatment-resistant (22rV1) cell lines, CDK4/6 inhibitors like G1T28 and palbociclib demonstrated antiproliferative activity. nih.gov In animal models of treatment-resistant CRPC, CDK4/6 inhibitors were as effective as the chemotherapy agent docetaxel (B913) but with less toxicity. nih.gov

A significant preclinical breakthrough revealed that treating prostate cancer cells with CDK4/6 inhibitors induces a dormant, senescent-like state. prostatewarriors.com While these "hibernating" cells can survive initial therapy, they become highly sensitive to PARP inhibitors after the CDK4/6 inhibitor is withdrawn. prostatewarriors.com This suggests that a sequential treatment approach—first inducing dormancy with a CDK4/6 inhibitor and then targeting the vulnerable cells with a PARP inhibitor—could be a powerful strategy to improve tumor control. prostatewarriors.com

Combination with taxane (B156437) chemotherapy has also shown synergistic activity in preclinical models. aacrjournals.org This has provided the basis for clinical trials investigating combinations like ribociclib with docetaxel in patients with metastatic CRPC. aacrjournals.org Furthermore, CDK4/6 inhibitors are being explored in combination with immune checkpoint inhibitors, based on preclinical evidence that they can increase tumor antigen presentation and T-cell activation. nih.gov

Cancer ModelCDK4/6 Inhibitor(s)Combination AgentKey Preclinical FindingsReference
CRPC Animal ModelsG1T28, G1T38MonotherapyAs effective as docetaxel in enzalutamide-resistant tumor models with less toxicity. nih.gov
Prostate Cancer Models (in vitro/in vivo)CDK4/6 inhibitorsSequential PARP inhibitorsInduces a senescent state, creating a "window of opportunity" where cells become highly sensitive to subsequent PARP inhibition. prostatewarriors.com
Various Cancer ModelsRibociclibTaxanes (e.g., Docetaxel)Preclinical data suggest synergistic activity between CDK4/6 inhibitors and taxanes. aacrjournals.org
Prostate Cancer ModelsCDK4/6 inhibitorsImmune Checkpoint InhibitorsMay increase tumor antigen presentation and enhance T-cell activation. nih.gov

Glioblastoma Models

The dysregulation of the cyclin-dependent kinase (CDK) 4 and 6 pathways is a frequent characteristic of glioblastoma multiforme (GBM), making CDK4/6 inhibitors a promising therapeutic strategy. ascopubs.org Preclinical studies have explored the efficacy of various CDK4/6 inhibitors in both in vitro and in vivo glioblastoma models, demonstrating their potential to inhibit tumor growth and prolong survival.

One area of focus has been the development of CDK4/6 inhibitors with improved penetration of the blood-brain barrier (BBB), a significant hurdle for treating brain tumors. ascopubs.org GLR2007, a novel CDK4/6 inhibitor, has shown promise in this regard. In vitro, GLR2007 demonstrated greater potency against CDK4 and CDK6 compared to palbociclib and inhibited the proliferation of U87-MG and U118-MG glioblastoma cell lines. ascopubs.org Furthermore, in vivo studies using mouse GBM xenograft models revealed that GLR2007 had numerically greater anti-tumor efficacy than both palbociclib and abemaciclib. ascopubs.org Autoradiography studies in rats also confirmed that GLR2007 can cross the BBB, with brain tissue concentrations exceeding those in plasma. ascopubs.org

The retinoblastoma (Rb) protein is a key determinant of sensitivity to CDK4/6 inhibition. Studies using the specific CDK4/6 inhibitor PD-0332991 (palbociclib) have shown that it induces a potent G1 cell cycle arrest and senescence in Rb-proficient glioblastoma cell lines, while Rb-deficient lines are resistant. nih.gov This highlights the necessity of functional Rb for the efficacy of these inhibitors. In intracranial GBM xenograft models, PD-0332991 effectively suppressed tumor growth, even in tumors that had recurred after temozolomide (B1682018) treatment. nih.gov

The efficacy of CDK4/6 inhibitors may also be subtype-specific. Research has indicated that the proneural subtype of glioblastoma may be particularly vulnerable to CDK4/6 inhibition. nih.govoncotarget.com Palbociclib has been shown to preferentially inhibit the proliferation of proneural glioblastoma stem-like cells (GSCs) in vitro. nih.govoncotarget.com In vivo, palbociclib treatment significantly extended the survival of mice with intracranial xenografts of a proneural GSC line. nih.govoncotarget.com This sensitivity in proneural GSCs is often associated with higher expression of CDK6 and intact Rb1. nih.gov

Combining CDK4/6 inhibitors with other targeted therapies is another area of active investigation. Studies have explored the combination of palbociclib with everolimus (B549166), an mTOR inhibitor. aacrjournals.org This combination has demonstrated synergistic effects against glioblastoma stem cell lines in vitro and in vivo. aacrjournals.org Mechanistically, this synergy is attributed to the dual blockade of compensatory signaling pathways. aacrjournals.org

Furthermore, combining CDK4/6 inhibitors with standard-of-care chemotherapy, such as temozolomide, has shown additive or greater than additive effects in increasing the survival time of rats with intracranial U87MG xenografts. drugbank.com

Interactive Data Table: Preclinical Efficacy of CDK4/6 Inhibitors in Glioblastoma Models

Inhibitor Model System Key Findings
GLR2007 U87-MG and U118-MG cell lines; Mouse GBM xenograft models Greater potency than palbociclib in vitro; Numerically greater anti-tumor efficacy than palbociclib and abemaciclib in vivo; Crosses the blood-brain barrier. ascopubs.org
PD-0332991 (Palbociclib) Rb-proficient and Rb-deficient glioblastoma cell lines; Intracranial GBM xenografts Induces G1 arrest and senescence in Rb-proficient cells; Ineffective in Rb-deficient cells; Suppresses growth of intracranial tumors. nih.gov
Palbociclib Proneural glioblastoma stem-like cells (GSCs); Intracranial GSC xenografts Preferentially inhibits proliferation of proneural GSCs; Prolongs survival in mice with proneural GSC xenografts. nih.govoncotarget.com
Palbociclib + Everolimus Glioblastoma stem cell lines (in vitro and in vivo) Synergistic effects against glioblastoma stem cells. aacrjournals.org

| Abemaciclib + Temozolomide | Rat orthotopic U87MG xenograft model | Additive or greater than additive increase in survival time. drugbank.com |

Ovarian Cancer Models

Dysregulation of the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is a common feature in ovarian cancer, suggesting that CDK4/6 inhibitors could be a valuable therapeutic strategy. nih.govnih.gov Preclinical studies have evaluated the efficacy of these inhibitors, both as single agents and in combination therapies, across various ovarian cancer models.

The sensitivity of ovarian cancer cells to CDK4/6 inhibitors is often linked to the status of the Rb pathway. dntb.gov.ua In patient-derived ex vivo models, sensitivity to palbociclib was observed in models with low expression of CDKN2A/CDKN2B and hypophosphorylated Rb, leading to G1 cell cycle arrest. dntb.gov.ua Conversely, models with high CDKN2A expression and reduced or absent RB1 were resistant. dntb.gov.ua

Ribociclib has been shown to restrict cellular proliferation in multiple ovarian cancer cell lines, inducing a state of pseudo-senescence. oncotarget.com While the cells express markers of senescence, they can re-enter the cell cycle upon discontinuation of the therapy. oncotarget.com In vivo, ribociclib demonstrated a significant delay in tumor growth. oncotarget.com

The combination of CDK4/6 inhibitors with other anticancer agents has shown promising results. The concurrent administration of ribociclib and cisplatin, followed by ribociclib maintenance, resulted in a synergistic effect and significantly delayed tumor growth in vivo. oncotarget.com Similarly, the first-in-class CDK4 inhibitor, CDDD2-94, exhibited synergistic anti-proliferative activities when combined with mTOR, MEK, PI3K, or PARP inhibitors in ovarian cancer cell lines. nih.gov In vivo, the combination of CDDD2-94 with the mTOR inhibitor everolimus delayed tumor growth and significantly increased the survival of mice. nih.gov

CDK4/6 inhibitors also appear to modulate the tumor immune microenvironment in ovarian cancer. nih.gov Abemaciclib monotherapy in a syngeneic murine ovarian cancer model led to increased infiltration of T cells and B cells. nih.gov This enhanced immune infiltration suggests a potential for synergy with immune checkpoint inhibitors. Indeed, the combination of abemaciclib and PD-1 blockade resulted in better tumor control than either monotherapy alone. nih.gov

Resistance to CDK4/6 inhibitors is an area of ongoing research. Studies have identified the E3 ligase TRIM4 as a potential mediator of resistance. news-medical.net Higher TRIM4 expression was found in patient-derived ovarian cancer organoids that were resistant to the CDK4/6 inhibitor TQB3616. news-medical.net Reducing TRIM4 expression was shown to enhance the sensitivity of ovarian cancer cells to TQB3616 both in vitro and in vivo. news-medical.net

Interactive Data Table: Preclinical Efficacy of CDK4/6 Inhibitors in Ovarian Cancer Models

Inhibitor Model System Key Findings
Palbociclib Patient-derived ex vivo ovarian cancer models Sensitivity in models with low CDKN2A/CDKN2B and hypophosphorylated Rb; Resistance in models with high CDKN2A and reduced/absent RB1. dntb.gov.ua
Ribociclib Ovarian cancer cell lines; In vivo models Restricts cellular proliferation and induces pseudo-senescence; Delays tumor growth in vivo. oncotarget.com
Ribociclib + Cisplatin In vivo models Synergistic effect, significantly delaying tumor growth. oncotarget.com
CDDD2-94 A2780 and OVCAR5 ovarian cancer cells; A2780 tumor-bearing nude mice Synergistic anti-proliferative activity with mTOR, MEK, PI3K, or PARP inhibitors. nih.gov
CDDD2-94 + Everolimus A2780 tumor-bearing nude mice Delayed tumor growth and significantly increased survival. nih.gov
Abemaciclib Syngeneic murine ovarian cancer model Enhanced immune infiltration (T cells and B cells). nih.gov
Abemaciclib + PD-1 Blockade Syngeneic murine ovarian cancer model Synergistic activity in tumor control. nih.gov

| TQB3616 | Patient-derived ovarian cancer organoids; In vitro and in vivo models | Resistance associated with higher TRIM4 expression; Reducing TRIM4 enhances sensitivity. news-medical.net |

Mechanisms of Resistance to Cdk4/6 Inhibitors

Intrinsic Resistance Mechanisms

Intrinsic resistance allows tumor cells to circumvent the effects of CDK4/6 inhibition from the outset. nih.gov Several key molecular alterations have been identified as drivers of this phenomenon.

The retinoblastoma protein (RB1) is a critical tumor suppressor and the primary target of the CDK4/6-cyclin D complex. nih.govnih.gov Loss of RB1 function is a major mechanism of both intrinsic and acquired resistance to CDK4/6 inhibitors. iiarjournals.orgfrontiersin.org In the absence of functional RB1, the cell cycle can progress from the G1 to the S phase without the need for CDK4/6 activity, rendering inhibitors of this pathway ineffective. nih.govnih.govnih.gov Inactivation of the RB1 gene through mutations is a primary cause of this loss of function. nih.gov Preclinical studies have consistently shown that an intact RB1 is necessary for a response to CDK4/6 inhibition. researchgate.net

Mechanism Description Key Genes/Proteins Involved
Loss of RB1 Function Inactivation of the RB1 tumor suppressor gene eliminates the target of CDK4/6, allowing for uncontrolled cell cycle progression.RB1

The Cyclin E-CDK2 complex also plays a crucial role in the G1-S phase transition by phosphorylating RB1. nih.govspandidos-publications.com Overexpression or amplification of Cyclin E1 or E2, leading to increased CDK2 activity, can bypass the need for CDK4/6-mediated RB1 phosphorylation. nih.govnih.gov This allows cells to progress through the cell cycle despite the presence of a CDK4/6 inhibitor. nih.govspandidos-publications.com Deregulated Cyclin E expression has been shown to compromise the response to CDK4/6 inhibition in multiple models and is functionally linked to resistance. nih.gov

Mechanism Description Key Genes/Proteins Involved
Aberrant Cyclin E/CDK2 Signaling Increased activity of the Cyclin E-CDK2 complex can phosphorylate RB1 independently of CDK4/6, driving cell cycle progression.CCNE1, CCNE2, CDK2

Increased levels of CDK4 or CDK6, due to gene amplification or other mechanisms, can lead to resistance by overwhelming the inhibitory capacity of the drug. nih.govnih.govfrontiersin.org Higher expression of CDK4 has been detected in cancer cells resistant to CDK4/6 inhibitors. iiarjournals.org Similarly, overexpression of CDK6 has been shown to reduce sensitivity to these inhibitors. iiarjournals.orgfrontiersin.org Various molecular events, including gene amplification, mutation, and epigenetic changes, can lead to the upregulation of CDK4/6. nih.govspandidos-publications.com

Mechanism Description Key Genes/Proteins Involved
CDK4/6 Overexpression/Amplification Increased levels of CDK4 or CDK6 can saturate the inhibitor, allowing for continued cell cycle progression.CDK4, CDK6

The p16INK4A protein, encoded by the CDKN2A gene, is a natural inhibitor of CDK4/6. nih.govamegroups.cn While loss of p16 is common in cancer, its overexpression can paradoxically be associated with resistance. iiarjournals.orgfrontiersin.org This may occur because high levels of p16 can inhibit the binding of small molecule inhibitors to CDK4. nih.gov Additionally, alterations in the expression of D-type cyclins, which partner with CDK4/6, can influence inhibitor sensitivity. amegroups.cn However, the use of p16 amplification as a definitive biomarker for resistance remains controversial. spandidos-publications.comamegroups.cn

Mechanism Description Key Genes/Proteins Involved
Alterations in p16/Cyclin D Overexpression of p16 can interfere with inhibitor binding. Altered Cyclin D expression can also impact the formation of the active CDK4/6 complex.CDKN2A (p16), CCND1, CCND2, CCND3

MicroRNAs are small non-coding RNAs that regulate gene expression. nih.gov Dysregulation of specific miRNAs has been implicated in resistance to CDK4/6 inhibitors. nih.govresearchgate.net Some miRNAs can confer resistance by altering the expression of downstream targets, such as CDK6 and Cyclin D1, or by modulating key signaling pathways. nih.govencyclopedia.pub For example, miR-432-5p has been shown to drive acquired resistance by increasing CDK6 expression. frontiersin.org Conversely, other miRNAs are associated with sensitivity to these inhibitors. researchgate.netmdpi.com

Mechanism Description Key Genes/Proteins Involved
miRNA Dysregulation Altered expression of specific microRNAs can modulate the expression of key cell cycle proteins, leading to resistance.Various miRNAs (e.g., miR-432-5p, miR-223)

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that were initially sensitive to CDK4/6 inhibitors. nih.govaacrjournals.org This often involves the selection of tumor cell clones with new mutations or the activation of bypass signaling pathways that circumvent the drug's mechanism of action. aacrjournals.org Many of the intrinsic resistance mechanisms, such as loss of RB1 function and alterations in the Cyclin E-CDK2 pathway, can also be acquired during treatment. frontiersin.orgfrontiersin.org Additionally, activation of other signaling pathways, such as the PI3K-AKT-mTOR pathway, has been frequently observed in acquired resistance. iiarjournals.orgresearchgate.net

Reactivation of the CDK-Rb-E2F Pathway

The primary target of CDK4/6 inhibitors is the cyclin D-CDK4/6-Rb-E2F pathway, which controls the G1-S phase transition of the cell cycle. frontiersin.orgnih.govamegroups.cn Reactivation of this pathway is a central mechanism of resistance.

Under normal conditions, CDK4/6 complexes phosphorylate the retinoblastoma (Rb) protein. frontiersin.orgnih.govyoutube.com This phosphorylation releases the E2F transcription factor, which then activates genes necessary for DNA replication and cell cycle progression. nih.govnih.govyoutube.com CDK4/6 inhibitors block this phosphorylation, keeping Rb in its active, growth-suppressive state. youtube.com

Mechanisms that lead to the reactivation of this pathway in the face of CDK4/6 inhibition include:

Loss of Rb Function: Loss of the retinoblastoma tumor suppressor protein (Rb), the main target of CDK4/6, is a significant driver of resistance. nih.goviiarjournals.org Without functional Rb, the inhibitory brake on E2F is removed, allowing for uncontrolled cell cycle progression irrespective of CDK4/6 activity. iiarjournals.org Acquired mutations in the RB1 gene have been detected in patients who developed resistance to CDK4/6 inhibitor therapy. iiarjournals.org

CDK4/6 Amplification or Overexpression: Increased levels of CDK4 or CDK6 can overcome the inhibitory effects of the drugs. frontiersin.orgiiarjournals.orgnih.gov Gene amplification or other mechanisms leading to the upregulation of these kinases can saturate the inhibitor, allowing for sufficient kinase activity to phosphorylate Rb and drive proliferation. nih.gov

Cyclin E-CDK2 Activation: The cyclin E-CDK2 complex provides an alternative route to Rb phosphorylation. nih.govnih.govmdpi.com Upregulation of cyclin E1 (encoded by the CCNE1 gene) or CDK2 can bypass the need for CDK4/6 activity, leading to Rb inactivation and resistance. nih.govmdpi.com Amplification of CCNE1 has been observed in patients who have failed treatment with CDK4/6 inhibitors. frontiersin.org

E2F Amplification: As the downstream effector of the Rb pathway, increased expression of E2F can also drive resistance by promoting the transcription of genes required for cell cycle progression, even with functional Rb present. nih.govamegroups.cnnih.gov

Table 1: Key Molecules in the Reactivation of the CDK-Rb-E2F Pathway

Molecule Function in Pathway Alteration Leading to Resistance
Retinoblastoma (Rb) Tumor suppressor; binds and inhibits E2F. Loss of function mutations.
CDK4/6 Kinases that phosphorylate and inactivate Rb. Gene amplification, overexpression.
Cyclin E1 Activates CDK2 to phosphorylate Rb. Gene amplification, overexpression.
CDK2 Kinase that phosphorylates Rb, bypassing CDK4/6. Increased activity due to Cyclin E upregulation.
E2F Transcription factor that drives G1/S transition. Amplification, overexpression.

Over-activation of Oncogenic Signaling Pathways

Cancer cells can also develop resistance by activating other signaling pathways that promote cell growth and survival, thereby circumventing the cell cycle block imposed by CDK4/6 inhibitors.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a well-documented mechanism of resistance to CDK4/6 inhibitors. nih.goviiarjournals.orgnih.govfrontiersin.orgnih.gov

Role in Resistance: Activation of this pathway can promote cell cycle progression independently of the CDK4/6-Rb axis. frontiersin.org For instance, activated AKT can upregulate cyclin D expression, thereby counteracting the effect of CDK4/6 inhibitors. frontiersin.org The PI3K/AKT/mTOR pathway is activated in a significant percentage of breast cancers, and its aberrant signaling can contribute to both intrinsic and acquired resistance. iiarjournals.orgscienceopen.com

Mechanisms of Hyperactivation: Mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, are common in breast cancer and can lead to constitutive activation of the pathway. nih.gov Loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, can also result in its hyperactivation and subsequent resistance to CDK4/6 inhibitors. nih.gov Furthermore, CDK4/6 inhibition itself can sometimes lead to the activation of the PI3K/AKT pathway. frontiersin.org

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that transmits signals from cell surface receptors to the nucleus, influencing cell proliferation, differentiation, and survival.

Contribution to Resistance: Acquired resistance to CDK4/6 inhibitors has been associated with the rewiring of the cell's kinome, leading to an increased reliance on MAPK signaling. nih.gov This hyperactivation can promote aggressive cancer cell phenotypes, including increased proliferation and migration. nih.gov Studies have shown that cancer cells that have developed resistance to CDK4/6 inhibitors can become sensitized to MEK inhibitors, which target a key component of the MAPK pathway. nih.gov

Underlying Mechanisms: The upregulation of growth factors, such as Epidermal Growth Factor (EGF), can lead to the hyperactivation of the MAPK pathway in CDK4/6 inhibitor-resistant cells. nih.gov This suggests that non-genomic mechanisms, like changes in growth factor production, can mediate this form of resistance. nih.gov

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Alterations in this pathway have been implicated in resistance to CDK4/6 inhibitors.

Induction of Epithelial-to-Mesenchymal Transition (EMT): Inhibition of CDK4/6 can, in some contexts, induce an EMT program, a cellular process associated with invasion and metastasis, through the activation of the TGF-β-Smad pathway. nih.gov

Complex Role of Smad Proteins: Phosphorylated TGF-β activates Smad2 and Smad3, which then complex with Smad4 to activate EMT-related transcription factors. nih.gov Interestingly, the inhibition of Smad3 has also been linked to resistance to CDK4/6 inhibitors, suggesting a complex and context-dependent role for this pathway in drug response. nih.gov

Table 2: Oncogenic Signaling Pathways in CDK4/6 Inhibitor Resistance

Pathway Key Components Mechanism of Resistance
PI3K/AKT/mTOR PIK3CA, AKT, mTOR, PTEN Upregulates cyclin D, promotes cell survival, bypasses CDK4/6 block.
MAPK/ERK RAS, RAF, MEK, ERK Kinome rewiring leads to reliance on this pathway for proliferation.
TGF-β/Smad TGF-β, Smad2/3/4 Induction of EMT, complex regulation of cell cycle arrest.

Activation of Alternate Genes and Pathways (e.g., HDACs, WEE1, MDM2)

Resistance to CDK4/6 inhibitors can also be mediated by the activation of other genes and pathways that can influence cell cycle control and survival.

Histone Deacetylases (HDACs): HDACs are enzymes that can regulate gene expression. They can suppress the expression of natural CDK inhibitors like p21. nih.govscienceopen.com While the direct involvement of HDACs in CDK4/6 inhibitor resistance is still being fully elucidated, inhibiting HDACs may increase the efficacy of CDK4/6 inhibitors by upregulating p21 and causing cell cycle arrest. scienceopen.com

WEE1 Kinase: WEE1 is a kinase that regulates the G2/M cell cycle checkpoint. Overexpression of WEE1 has been shown to induce resistance to CDK4/6 inhibitors. nih.gov Consequently, inhibiting WEE1 can re-sensitize resistant cells to CDK4/6 inhibitors. nih.gov

Mouse Double Minute 2 Homolog (MDM2): MDM2 is a negative regulator of the p53 tumor suppressor. scienceopen.com Overexpression of MDM2, which is observed in a subset of breast cancers, can disrupt senescence pathways that are a part of the cellular response to CDK4/6 inhibition. scienceopen.com Therefore, the interruption of p53-dependent senescence by MDM2 may contribute to resistance. scienceopen.com

Loss or Downregulation of Estrogen Receptor (ER)

In hormone receptor-positive (HR+) breast cancer, a primary setting for the use of CDK4/6 inhibitors, the estrogen receptor (ER) signaling pathway is a key driver of proliferation and is closely linked to the cyclin D-CDK4/6 axis.

ER's Role in Cyclin D1 Regulation: ER signaling is a major inducer of cyclin D1 expression. iiarjournals.org This is a key reason why CDK4/6 inhibitors are often used in combination with endocrine therapies that target the ER pathway.

Loss of ER and Resistance: The development of resistance to CDK4/6 inhibitors can be associated with the loss or downregulation of ER expression. iiarjournals.org This suggests that the cancer cells may have become less dependent on the ER signaling pathway for their growth and have activated other proliferation pathways, rendering both endocrine therapy and, in some cases, CDK4/6 inhibitors less effective. iiarjournals.orgresearchgate.net

Alterations in FAT1 and Hippo Signaling

Resistance to CDK4/6 inhibitors can be driven by alterations in the FAT1 gene and the associated Hippo signaling pathway. nih.govfrontiersin.org FAT1, a tumor suppressor gene, plays a crucial role in regulating cell proliferation, and its loss of function is linked to drug resistance in cancer cells treated with CDK4/6 inhibitors. nih.govnih.gov

Genomic analyses of estrogen receptor-positive (ER+) breast cancers have identified loss-of-function mutations in FAT1 as a significant predictor of early progression and decreased progression-free survival in patients treated with CDK4/6 inhibitors. researchgate.netaacrjournals.org These mutations are found in a subset of metastatic and primary tumors. researchgate.net

The mechanism by which FAT1 loss confers resistance is mediated through the Hippo signaling pathway. nih.gov The loss of FAT1 function leads to the suppression of the Hippo pathway. aacrjournals.org This suppression results in the nuclear accumulation of the transcriptional co-activators YAP and TAZ. nih.govaacrjournals.org Subsequently, YAP and TAZ bind to the promoter region of the CDK6 gene, leading to its marked elevation. nih.govnih.gov The resulting upregulation of CDK6 can overcome the inhibitory effects of CDK4/6 inhibitors, thereby restoring cell proliferation and promoting resistance. nih.govresearchgate.net Suppression of this elevated CDK6 in FAT1-deficient cells has been shown to restore sensitivity to CDK4/6 inhibitors. nih.govaacrjournals.org

Genomic alterations in other components of the Hippo pathway have also been implicated in promoting resistance to CDK4/6 inhibitors, highlighting the pathway's important tumor suppressor function in this context. nih.govresearchgate.net Therefore, the loss of FAT1 establishes a clear mechanism of resistance to CDK4/6 inhibition through the dysregulation of Hippo signaling and subsequent CDK6 upregulation. nih.govnih.gov

Key Findings on FAT1 Alterations and CDK4/6 Inhibitor Resistance
Genetic AlterationSignaling Pathway AffectedKey Molecular ConsequenceEffect on CDK4/6 Inhibitor Sensitivity
Loss-of-function mutation in FAT1Hippo Pathway SuppressionIncreased nuclear YAP/TAZ, leading to CDK6 upregulationResistance
Alterations in other Hippo pathway componentsHippo Pathway SuppressionUpregulation of CDK6Resistance

c-Myc Upregulation

Upregulation of the proto-oncogene c-Myc is another significant mechanism contributing to resistance against CDK4/6 inhibitors. nih.gov c-Myc is a transcription factor that is frequently overexpressed in cancer and plays a role in cell cycle progression. nih.gov

Inhibition of CDK4/6 can lead to an adaptive response in cancer cells characterized by the accumulation and stabilization of the c-Myc protein. embopress.org This upregulation is not merely a correlative event but a driver of resistance. nih.govembopress.org Studies have demonstrated that overexpression of c-Myc leads to the development of resistance to CDK4/6 inhibitors like palbociclib (B1678290). nih.gov Furthermore, clinical trial data has revealed that patients can acquire new Myc alterations during treatment with CDK4/6 inhibitors, associating these genetic changes with therapeutic resistance. nih.gov

The molecular basis of c-Myc-induced resistance is multifaceted. One mechanism involves the transcriptional regulation of other genes that bypass the G1-S checkpoint control imposed by CDK4/6 inhibitors. proquest.com For instance, MYC can bind to the promoter of the E3 ubiquitin ligase KLHL42, enhancing its transcription. This leads to the ubiquitination and subsequent degradation of the retinoblastoma protein (RB1), a key substrate of CDK4/6. proquest.com The loss of RB1 function uncouples the cell cycle from CDK4/6 control, rendering the inhibitors ineffective. proquest.com

Additionally, c-Myc upregulation can induce metabolic reprogramming in cancer cells following CDK4/6 inhibition. embopress.org This includes an increase in glutamine metabolism and the activation of the mTOR pathway. embopress.org These adaptive metabolic changes can support cell survival and proliferation despite the presence of the CDK4/6 inhibitor. embopress.org The oncogene can also influence resistance by modulating the expression of microRNAs; for example, by downregulating miR-29b-3p, c-Myc can reduce the inhibition of CDK6, leading to its activation and contributing to palbociclib resistance. spandidos-publications.com

Research Findings on c-Myc Upregulation and Resistance
Study FocusKey FindingImplication for Resistance
Adaptive Response to CDK4/6 InhibitionInhibition of CDK4/6 leads to stabilization and accumulation of c-Myc protein. embopress.orgDrives metabolic reprogramming and cell survival.
Clinical ObservationsNewly acquired c-Myc mutations were found in patients resistant to abemaciclib (B560072). nih.govSuggests a role for c-Myc in acquired resistance.
Mechanistic StudiesMYC amplification promotes the degradation of pRB1 via upregulation of KLHL42. proquest.comBypasses the primary target of CDK4/6 inhibitors.
MicroRNA Regulationc-Myc downregulates miR-29b-3p, leading to increased CDK6 activity. spandidos-publications.comProvides an alternative pathway for cell cycle progression.

Cdk4/6 Inhibitor Combination Therapies

Rationale for Combination Strategies

The primary motivation for employing CDK4/6 inhibitors in combination with other drugs is to create a more durable and potent anti-cancer effect than what can be achieved with monotherapy. This approach is grounded in the complex biology of cancer cells and their ability to adapt to therapeutic pressures.

Several well-documented mechanisms of resistance to CDK4/6 inhibitors include the loss of the retinoblastoma (RB) protein, amplification of CDK6, and activating mutations in the PI3K/AKT/mTOR pathway. Combination therapies are designed to counteract these specific resistance mechanisms. For instance, in cases of PI3K pathway activation, combining a CDK4/6 inhibitor with a PI3K inhibitor can be a highly effective strategy.

Cancer cells often rely on a network of interconnected signaling pathways for their survival and proliferation. When one pathway is inhibited, cancer cells can sometimes compensate by increasing their reliance on a parallel pathway. CDK4/6 inhibitors primarily target the G1-S phase transition of the cell cycle. However, other pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, can also influence cell cycle progression and survival. By simultaneously targeting the CDK4/6 pathway and a compensatory pathway, combination therapies can create a synergistic effect, leading to enhanced cancer cell death and reduced tumor growth. This multi-targeted approach minimizes the chances of the cancer cell finding an alternative route for survival.

Combinations with Endocrine Therapy

The combination of CDK4/6 inhibitors with endocrine therapy has become a cornerstone of treatment for HR+ breast cancer. Endocrine therapies, such as aromatase inhibitors (e.g., letrozole) or selective estrogen receptor degraders (e.g., fulvestrant), work by blocking the estrogen receptor signaling that drives the growth of HR+ breast cancer cells.

The rationale for this combination is compelling. Estrogen receptor signaling and the CDK4/6 pathway are intricately linked. Estrogen promotes the expression of cyclin D1, a key activator of CDK4/6. By inhibiting both pathways simultaneously, a powerful synergistic effect is achieved. The endocrine therapy reduces the mitogenic signaling that activates CDK4/6, while the CDK4/6 inhibitor directly blocks the remaining cell cycle progression. This dual blockade has been shown in numerous clinical trials to significantly improve progression-free survival compared to endocrine therapy alone.

Table 1: Key Clinical Trials of CDK4/6 Inhibitors with Endocrine Therapy

Trial NameCDK4/6 InhibitorEndocrine PartnerPatient PopulationKey Finding
PALOMA-2Palbociclib (B1678290)Letrozole (B1683767)Postmenopausal women with ER+/HER2- advanced breast cancerSignificant improvement in progression-free survival with the combination compared to letrozole alone.
MONALEESA-2Ribociclib (B560063)LetrozolePostmenopausal women with HR+/HER2- advanced breast cancerCombination therapy demonstrated a statistically significant improvement in progression-free survival.
MONARCH 3Abemaciclib (B560072)Aromatase InhibitorPostmenopausal women with HR+/HER2- advanced breast cancerAbemaciclib plus an aromatase inhibitor resulted in a longer progression-free survival than the aromatase inhibitor alone.
PALOMA-3PalbociclibFulvestrant (B1683766)Women with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapyThe combination of palbociclib and fulvestrant significantly prolonged progression-free survival.
MONALEESA-3RibociclibFulvestrantPostmenopausal women with HR+/HER2- advanced breast cancerRibociclib plus fulvestrant showed a significant overall survival benefit.
MONARCH 2AbemaciclibFulvestrantWomen with HR+/HER2- advanced breast cancer who had progressed on endocrine therapyThe addition of abemaciclib to fulvestrant led to a significant improvement in progression-free and overall survival.

Combinations with Other Targeted Agents

Beyond endocrine therapy, researchers are actively investigating the combination of CDK4/6 inhibitors with other targeted agents to tackle resistance and enhance efficacy.

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in cancer and is a common mechanism of resistance to CDK4/6 inhibitors. Activation of this pathway can lead to increased cyclin D1 expression, thereby bypassing the need for upstream mitogenic signals and rendering CDK4/6 inhibitors less effective.

Combining a CDK4/6 inhibitor with a PI3K/AKT/mTOR inhibitor offers a logical and promising strategy to overcome this resistance. Preclinical studies have demonstrated that this combination can lead to synergistic anti-tumor activity in various cancer models, including those that have developed resistance to CDK4/6 inhibitors alone. Several clinical trials are currently underway to evaluate the efficacy of this combination in patients.

The MAPK/ERK pathway, which includes MEK, is another critical signaling cascade involved in cell proliferation and survival. In some contexts, there is crosstalk between the MAPK/ERK and CDK4/6 pathways. Inhibition of CDK4/6 can sometimes lead to the activation of the MAPK/ERK pathway as a compensatory mechanism.

Therefore, combining a CDK4/6 inhibitor with a MEK inhibitor is being explored as a potential strategy to achieve a more comprehensive blockade of cell cycle progression. Preclinical data suggests that this combination may be particularly effective in certain cancer types with specific genetic alterations, such as KRAS mutations. Further clinical investigation is needed to determine the optimal patient populations for this combination therapy.

Table 2: Investigational Combination Strategies with CDK4/6 Inhibitors

Combination ClassRationaleStatus
PI3K/AKT/mTOR InhibitorsOvercome resistance mediated by PI3K pathway activation.Preclinical and Clinical Investigation
MEK InhibitorsBlock compensatory activation of the MAPK/ERK pathway.Preclinical and Early Clinical Investigation

BCL-2 Inhibitors (e.g., Venetoclax)

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its inhibition represents a promising therapeutic strategy. Combining CDK4/6 inhibitors with BCL-2 inhibitors like venetoclax (B612062) has demonstrated significant synergistic cytotoxicity in various cancer models, including mantle cell lymphoma (MCL) and breast cancer. ashpublications.orgnih.govnih.govaacrjournals.org

In MCL, a malignancy characterized by cyclin D1 overexpression, co-targeting CDK4/6 with palbociclib and BCL-2 with venetoclax induced synthetic lethality in both in vitro cell lines and in vivo patient-derived xenograft (PDX) models, even in cases refractory to chemotherapy and ibrutinib. nih.govnih.govresearchgate.net The molecular mechanisms underpinning this synergy include the palbociclib-mediated downregulation of the anti-apoptotic protein MCL-1. nih.govresearchgate.net This leads to an increased pro-apoptotic priming of the cancer cells. nih.gov Similarly, combining abemaciclib with venetoclax showed synergistic anti-tumor activity in animal models of relapsed or refractory MCL. ashpublications.org

Table 2: Research Findings for CDK4/6 Inhibitor and BCL-2 Inhibitor Combinations

CDK4/6 Inhibitor BCL-2 Inhibitor Cancer Model Key Findings Reference(s)
Palbociclib Venetoclax Mantle Cell Lymphoma (in vitro & in vivo) Induced cytotoxic synergy and synthetic lethality; downregulated MCL-1. nih.gov, nih.gov, researchgate.net
Abemaciclib Venetoclax Mantle Cell Lymphoma (animal model) Synergistic anti-tumor activity and efficacy. ashpublications.org

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target DNA damage repair (DDR) pathways. Combining them with CDK4/6 inhibitors has emerged as a promising strategy, particularly in cancers with deficiencies in DDR or high reliance on specific cell cycle checkpoints.

Preclinical studies in non-small cell lung cancer (NSCLC) have shown that CDK4/6 inhibitors (palbociclib and abemaciclib) synergize with PARP inhibitors (olaparib and rucaparib) in retinoblastoma (RB)-proficient models. biorxiv.org The mechanism involves the CDK4/6 inhibitor promoting the degradation of the PARP1 protein, which impairs the cell's ability to repair DNA damage. biorxiv.org This leads to an accumulation of DNA damage, disruption of cell-cycle checkpoints, and increased apoptotic cell death. biorxiv.org This synergistic effect was confirmed in NSCLC xenograft and patient-derived explant models. biorxiv.org

In prostate cancer, the combination of olaparib (B1684210) with either palbociclib or abemaciclib resulted in significantly greater growth inhibition and apoptosis than either agent alone in both in vitro and in vivo models. nih.gov Research in metastatic prostate cancer models has also highlighted the importance of treatment sequencing; administering CDK4/6 inhibitors first to induce a dormant state, followed by PARP inhibitor treatment after withdrawal of the CDK4/6 inhibitor, resulted in significantly improved tumor control compared to simultaneous administration. prostatewarriors.com In triple-negative breast cancer (TNBC) cells, the combination of abemaciclib and the PARP inhibitor talazoparib (B560058) synergistically suppressed cell growth and was able to overcome resistance to talazoparib. nih.govresearchgate.net

Table 3: Preclinical Data on CDK4/6 and PARP Inhibitor Combinations

CDK4/6 Inhibitor(s) PARP Inhibitor(s) Cancer Model Key Findings Reference(s)
Palbociclib, Abemaciclib Olaparib, Rucaparib Non-Small Cell Lung Cancer (RB-proficient) Synergistic inhibition of growth; increased DNA damage and apoptosis due to CDK4/6i-mediated PARP1 degradation. biorxiv.org
Abemaciclib Talazoparib Triple-Negative Breast Cancer (BRCA-mutated, RB-deficient) Synergistically suppressed growth and overcame PARP inhibitor resistance. nih.gov, researchgate.net
Palbociclib, Abemaciclib Olaparib Castration-Resistant Prostate Cancer, Neuroendocrine Prostate Cancer Significantly greater growth inhibition and apoptosis compared to monotherapy. nih.gov

EGFR Inhibitors

Epidermal growth factor receptor (EGFR) is a key driver in several cancers, and EGFR tyrosine kinase inhibitors (TKIs) are standard treatments for EGFR-mutant tumors. However, resistance often develops. Combining EGFR inhibitors with CDK4/6 inhibitors is being investigated as a strategy to enhance efficacy and overcome resistance.

In EGFR-mutant non-small cell lung cancer (NSCLC), studies have shown that the CDK4/6-RB signaling pathway can attenuate the effects of EGFR-TKIs. nih.gov Even under EGFR inhibition, some cancer cells continue to proliferate, driven by residual RB phosphorylation. nih.gov Adding a CDK4/6 inhibitor to an EGFR-TKI like osimertinib (B560133) enhances G0/G1 cell cycle arrest and growth inhibition in both in vitro and in vivo models of EGFR-mutant NSCLC. nih.gov The CDK4/6 inhibitor abemaciclib has also been shown in studies to overcome acquired resistance to EGFR-TKIs. nih.gov Further research demonstrated that combining the CDK4/6 inhibitor palbociclib with the EGFR inhibitor osimertinib had a synergistic effect in overcoming acquired resistance in NSCLC by significantly reducing RB phosphorylation and blocking cell proliferation. nih.gov

In triple-negative breast cancer (TNBC), which can be resistant to EGFR inhibitors, combination therapy shows potential. Research indicates that inhibiting the YES1 protein can improve the response to EGFR inhibitors in treatment-resistant TNBC. ccf.org This approach may expand the utility of both inhibitor classes to cancers that are not currently treated with these agents due to resistance. ccf.org

Table 4: Research Highlights for CDK4/6 and EGFR Inhibitor Combinations

CDK4/6 Inhibitor EGFR Inhibitor Cancer Model Key Findings Reference(s)
Not Specified Osimertinib EGFR-Mutant NSCLC (in vitro & in vivo) Enhanced G0/G1 cell cycle arrest and growth inhibition. nih.gov
Palbociclib Osimertinib NSCLC (with acquired resistance) Synergistic effect, overcoming resistance by blocking cell proliferation. nih.gov

Tyrosine Kinase Inhibitors (TKIs)

Tyrosine kinase inhibitors are a broad class of targeted drugs that includes agents targeting HER2 (e.g., tucatinib (B611992), pyrotinib (B611990), neratinib) and EGFR. The rationale for combining them with CDK4/6 inhibitors is based on the convergence of their respective signaling pathways on cell cycle control.

Preclinical studies in HER2+ breast cancer have found that combining CDK4/6 inhibitors with various HER2-targeted TKIs leads to synergistic and enhanced antitumor activity. nih.gov For example, the combination of palbociclib and pyrotinib demonstrated greater antitumor effects than either drug alone. nih.gov Similarly, tucatinib, a highly selective HER2 TKI, shows significant combined activity with all three approved CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib) in HER2+ breast cancer models. nih.govaacrjournals.org In vivo, tucatinib has shown enhanced antitumor activity when combined with docetaxel (B913), a chemotherapy agent, in HER2+ tumor models. drugbank.com

The combination of CDK4/6 inhibitors with EGFR-TKIs, as detailed in the previous section, also falls under this category and has shown success in preclinical models of EGFR-mutant NSCLC by enhancing cell cycle arrest and overcoming TKI resistance. nih.gov These findings support the broad applicability of combining CDK4/6 inhibitors with various TKIs to dually target oncogenic signaling and cell cycle progression machinery.

Combinations with Chemotherapy

The combination of CDK4/6 inhibitors with traditional cytotoxic chemotherapy presents a complex picture. The foundational mechanism of CDK4/6 inhibitors—inducing G1 cell cycle arrest—is theoretically antagonistic to many chemotherapy agents that target actively dividing cells, particularly those acting on the S or M phase of the cell cycle. nih.govmdpi.complos.org

Chemosensitization and Synergistic Cytotoxicity

Despite the theoretical antagonism, a growing body of preclinical evidence suggests that combining CDK4/6 inhibitors and chemotherapy can result in cooperative and even synergistic anti-tumor effects. nih.govbmj.com The outcome of such combinations appears to be highly dependent on the specific agents used, the cancer type, the administration schedule, and the underlying cellular genetics. mdpi.com

Conversely, other studies have shown that pre-treatment with a CDK4/6 inhibitor can protect cancer cells from the effects of chemotherapy by arresting them in the G1 phase, thereby reducing the efficacy of drugs that target mitotic cells. plos.orgnih.govresearchgate.net This highlights the critical importance of optimizing the sequence and timing of drug administration to exploit potential synergies and avoid antagonism. nih.gov

Table 5: Contrasting Preclinical Outcomes of CDK4/6 Inhibitor and Chemotherapy Combinations

CDK4/6 Inhibitor(s) Chemotherapy Agent(s) Outcome Cancer Model Reference(s)
Abemaciclib Cisplatin, Pemetrexed Synergistic Cytotoxicity Malignant Pleural Mesothelioma mdpi.com
Trilaciclib (B611476) Various Enhanced Antitumor Response Murine Syngeneic Tumor Models bmj.com
Palbociclib, Ribociclib, Abemaciclib Camptothecin, Carboplatin, Docetaxel, Doxorubicin, etc. Enhanced Cytotoxicity Various nih.gov
Ribociclib, Palbociclib Doxorubicin, Carboplatin, etc. Antagonistic Effect (Reduced Cytotoxicity) Breast, Lung, Brain Cancer Cell Lines plos.org, researchgate.net

Myeloprotection (e.g., Trilaciclib)

The use of cytotoxic chemotherapy is often limited by chemotherapy-induced myelosuppression (CIM), which can lead to significant morbidity. touchoncology.com Trilaciclib, an intravenous and transient cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, represents a first-in-class therapy designed for myeloprotection. touchoncology.comresearchgate.net Its mechanism of action involves transiently arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle. cosela.comdrugbank.com This proactive approach helps protect these critical bone marrow cells from the damaging effects of chemotherapy. cosela.comnih.gov

By inducing this temporary cell cycle arrest in HSPCs, trilaciclib shields them while chemotherapy targets the rapidly dividing cancer cells. cosela.comdrugbank.com This protection is particularly effective in tumors where the retinoblastoma (Rb) protein is inactive, such as small cell lung cancer (SCLC), as the tumor cells continue to proliferate不受 a CDK4/6 inhibitor's effects, while healthy, Rb-competent bone marrow cells are protected. oncnursingnews.com Following the administration of chemotherapy and the clearance of trilaciclib, the HSPCs can resume their normal function of producing neutrophils, red blood cells, and platelets. cosela.com

Clinical studies have demonstrated the efficacy of this myeloprotective strategy. Pooled results from three Phase II randomized, double-blind, placebo-controlled trials in patients with extensive-stage small cell lung cancer (ES-SCLC) showed that administering trilaciclib prior to chemotherapy led to significant reductions in CIM and its consequences. nih.gov Patients receiving trilaciclib had fewer instances of severe neutropenia and required fewer supportive care interventions like G-CSF administration and red blood cell transfusions compared to those who received a placebo. nih.govpharmacytimes.com

Table 1: Pooled Analysis of Myelosuppression Events in ES-SCLC Patients

Myelosuppression EndpointTrilaciclib + Chemo (n=123)Placebo + Chemo (n=119)P-value
Severe Neutropenia (Cycle 1)11.4%52.9%<0.0001
Mean Duration of Severe Neutropenia (Cycle 1)0 days4 days<0.0001
G-CSF Administration37.0%53.5%-
Red Blood Cell Transfusions19.8%29.9%-
Grade 3/4 Anemia20.5%38.2%-
Grade 3/4 Thrombocytopenia---

Data sourced from pooled analysis of three Phase II trials in ES-SCLC. pharmacytimes.comnih.gov

Combinations with Immunotherapy

CDK4/6 inhibitors have been shown to possess immunomodulatory functions that can enhance the efficacy of immunotherapy. bmj.comnih.gov These effects extend beyond cell cycle arrest in tumor cells and involve creating a more favorable tumor microenvironment for an anti-tumor immune response. bmj.commdpi.com Mechanisms include enhancing tumor antigen presentation, promoting T-cell activation, and reducing the population of immunosuppressive regulatory T cells (Tregs). mdpi.commdpi.com

Combining CDK4/6 inhibitors with immune checkpoint inhibitors (ICIs) such as anti-PD-1 or anti-PD-L1 antibodies has shown promising synergistic activity in preclinical models. bmj.commdpi.com CDK4/6 inhibition can increase the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to the immune system. drugbank.commdpi.com Furthermore, these inhibitors can enhance T-cell activation and infiltration into the tumor. nih.govaacrjournals.org

Research indicates that CDK4/6 inhibition can also upregulate and stabilize the expression of PD-L1 on tumor cells. drugbank.combmj.com While this might seem counterintuitive, it can increase the vulnerability of these tumors to PD-1/PD-L1 blockade. bmj.com The combination of transient CDK4/6 inhibition with chemotherapy and ICIs has been shown to enhance and prolong the anti-tumor response compared to the chemotherapy/ICI combination alone in preclinical models. bmj.comnih.gov This suggests that CDK4/6 inhibitors can remodel the tumor microenvironment to be more susceptible to immune checkpoint blockade. bmj.com In a phase I clinical trial combining the CDK4/6 inhibitor ribociclib with the anti-PD-1 antibody spartalizumab in patients with metastatic breast or ovarian cancer, researchers observed distinct and nonoverlapping effects on T-cell activation from each agent. rupress.org

The immunomodulatory properties of CDK4/6 inhibitors can also improve the effectiveness of other T-cell-based therapies. osu.edu Preclinical studies have shown that CDK4/6 inhibitors can cause breast tumors to secrete chemokines, which are small proteins that attract T-cells into the tumor. osu.edu This increased recruitment of T-cells can enhance the efficacy of treatments like adoptive T-cell transfer. osu.edu

Synthetic Lethality Approaches

Synthetic lethality is a therapeutic concept where the combination of two genetic or molecular alterations leads to cell death, while a deficiency in only one of these is viable. CDK4/6 inhibitors are being explored in synthetic lethality strategies for cancers with specific genetic vulnerabilities.

Cancers driven by mutations in RAS genes, such as certain types of pancreatic and non-small cell lung cancer (NSCLC), have been a focus for synthetic lethality approaches involving CDK4/6 inhibitors. nih.gov Loss of the CDKN2A tumor suppressor gene, which encodes the natural CDK4/6 inhibitor p16INK4A, is a frequent event in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC). nih.govaacrjournals.org While this provides a strong rationale for using CDK4/6 inhibitors, their efficacy as single agents has been limited in this context. nih.govnih.gov

Research has shown that combining CDK4/6 inhibitors with inhibitors of the RAS effector signaling pathway, such as MEK or ERK inhibitors, can synergistically suppress the growth of KRAS-mutant cancer cells. nih.govnih.gov This is because CDK4/6 inhibition can induce compensatory upregulation of pathways like the ERK-MAPK and PI3K signaling pathways; concurrently blocking these escape routes with another inhibitor leads to a more potent anti-tumor effect. nih.govcancerbiomed.org This combination can lead to synergistic reductions in cell growth, increased apoptosis, and G1 cell cycle arrest. cancerbiomed.orgaacrjournals.org

Table 2: Combination Strategies in RAS-Driven Cancers

Cancer TypeCDK4/6 InhibitorCombination PartnerObserved Synergistic EffectReference
Pancreatic Cancer (KRAS-mutant)PalbociclibERK Inhibitor (Ulixertinib)Synergistic suppression of growth in cell lines and organoids. nih.gov
NSCLC (KRAS-mutant)PD0332991PI3Kα Inhibitor (CYH33)Synergistic activity against xenografts, enhanced G1 phase arrest. cancerbiomed.org
Melanoma (NRAS-mutant)RibociclibMEK InhibitorInduced senescence and tumor regression in preclinical trials. targetedonc.com

A synthetic lethal strategy is also being investigated for BRCA-mutated cancers by combining CDK4/6 inhibitors with other targeted agents, notably PARP inhibitors. nih.govaacrjournals.org BRCA1 and BRCA2 are crucial for DNA repair through the homologous recombination (HR) pathway. nih.gov Cells with BRCA mutations are deficient in HR and rely on other, more error-prone DNA repair mechanisms. nih.gov

CDK4/6 inhibitors can induce a G1 cell cycle arrest, which can manipulate the activity of DNA repair pathways. nih.govmdpi.com In HR-deficient cells, such as those with BRCA mutations, forcing a G1 arrest can increase reliance on the non-homologous end joining (NHEJ) pathway, leading to genomic instability and apoptosis. nih.govmdpi.com Furthermore, CDK4/6 inhibitors may also decrease HR activity by repressing critical factors like RAD51, further enhancing the vulnerability of BRCA-mutant cells. nih.gov The combination of a PARP inhibitor, which blocks single-strand break repair, with a CDK4/6 inhibitor can create an overwhelming level of DNA damage in BRCA-mutated cells, leading to synthetic lethality. nih.govnih.gov Preclinical studies in BRCA-mutant triple-negative breast cancer (TNBC) have shown that combining a PARP inhibitor (Olaparib) with a CDK4/6 inhibitor (Palbociclib) has a synergistic effect, inhibiting cell proliferation and increasing DNA damage, even in cells resistant to PARP inhibitors alone. aacrjournals.org

CDKN2A-Deficient Malignancies

The CDKN2A gene plays a crucial role in cell cycle regulation by encoding the p16INK4A protein, a natural inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). aacrjournals.orgnih.gov In many cancers, such as pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and certain melanomas, the CDKN2A gene is inactivated or deleted. aacrjournals.orgnih.gov This loss eliminates the p16INK4A brake, leading to the overactivation of the CDK4/6-retinoblastoma (Rb) pathway and subsequent uncontrolled cell proliferation. uu.nlyoutube.comyoutube.com This direct link makes CDKN2A-deficient tumors a rational target for therapeutic intervention with CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib. aacrjournals.orgnih.gov

However, research has shown that CDKN2A loss by itself is not a consistently reliable predictor of sensitivity to single-agent CDK4/6 inhibitor therapy. nih.gov Many tumors with this genetic flaw exhibit intrinsic or develop acquired resistance. aacrjournals.orgnih.gov This has led researchers to explore various combination strategies aimed at overcoming these resistance mechanisms and enhancing the anti-tumor effects of CDK4/6 inhibition. The primary approach involves simultaneously targeting parallel signaling pathways that cancer cells use to survive and bypass the cell cycle block imposed by CDK4/6 inhibitors. aacrjournals.orgnih.gov

Detailed Research Findings

Preclinical and clinical studies have identified several promising combination therapies for CDKN2A-deficient cancers. These investigations often reveal that the tissue context and co-occurring genetic mutations, such as those in KRAS or NRAS, are critical determinants of a combination's success. nih.govtargetedonc.com

Targeting the MAPK Pathway:

A significant area of research involves combining CDK4/6 inhibitors with inhibitors of the MAPK/ERK signaling pathway, especially in cancers with concurrent CDKN2A loss and RAS pathway mutations.

Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC) models with KRAS mutations and CDKN2A loss, treatment with a CDK4/6 inhibitor alone often leads to a compensatory upregulation of the ERK and PI3K pathways. aacrjournals.org Research has shown that combining a CDK4/6 inhibitor like palbociclib with an ERK inhibitor such as ulixertinib (B1684335) can synergistically suppress the growth of PDAC cell lines and organoids. aacrjournals.org This preclinical success provided the rationale for a Phase I clinical trial (NCT03454035) to evaluate this combination in patients with advanced PDAC. aacrjournals.org

Melanoma: In NRAS-mutant melanomas, which frequently have CDKN2A alterations, combining CDK4/6 inhibitors with MEK inhibitors has shown promise. researchgate.net A case report detailed a patient with refractory NRAS-mutant melanoma and a homozygous deletion of CDKN2A who responded to a combination of the MEK inhibitor binimetinib (B1684341) and the CDK4/6 inhibitor ribociclib. researchgate.net This response was observed after the tumor had progressed on immunotherapy, highlighting the potential of this targeted combination. researchgate.net

Inhibition of the PI3K/AKT/mTOR Pathway:

The PI3K/AKT/mTOR pathway is another critical survival pathway often activated in cancer cells.

Non-Small Cell Lung Cancer (NSCLC): In p16-deficient NSCLC cell lines, combining palbociclib with the mTOR inhibitor everolimus (B549166) resulted in a significant decrease in cell viability compared to palbociclib alone. uu.nl

Pancreatic Cancer: Similarly, in p16INK4a-deficient pancreatic cancer cell lines that were intrinsically resistant to CDK4/6 inhibitors, the addition of a PI3K or an IGF-1R inhibitor enhanced sensitivity and synergistically inhibited cell growth. nih.govtargetedonc.com

Combinations in Sarcomas:

Sarcomas are a diverse group of tumors where alterations in the CDK4/CDKN2A pathway are common. ascopubs.org

The table below summarizes key findings from studies on CDK4/6 inhibitor combination therapies in CDKN2A-deficient malignancies.

Cancer TypeGenetic ContextCombination TherapyModel SystemKey FindingsCitation(s)
Pancreatic Ductal Adenocarcinoma (PDAC)KRAS mutation, CDKN2A lossPalbociclib + Ulixertinib (ERKi)Cell lines, OrganoidsSynergistic growth suppression; Overcame compensatory ERK/PI3K upregulation. aacrjournals.org
MelanomaNRAS mutation, CDKN2A deletionRibociclib + Binimetinib (MEKi)Patient Case, PDX modelTumor response after immunotherapy failure; Increased senescence in PDX model. researchgate.net
Non-Small Cell Lung Cancer (NSCLC)p16-deficientPalbociclib + Everolimus (mTORi)Cell linesDecreased cell viability compared to monotherapy. uu.nl
Pancreatic Cancerp16INK4a-deficientCDK4/6i + PI3K/IGF1R inhibitorsCell linesImproved sensitivity to CDK4/6 inhibition. nih.govtargetedonc.com
SarcomaCDK4 overexpression, no CDKN2A overexpressionPalbociclibPhase II Clinical Trial6-month PFS rate of 29%; median PFS of 4.2 months. nih.govmtroyal.ca

Advanced Research Models and Methodologies

Development of Isogenic Cell Lines for Mechanism Elucidation

Isogenic cell lines, which feature identical genetic backgrounds with the exception of a single modified gene, serve as powerful tools for dissecting specific molecular pathways. The generation of these cell lines, often utilizing the CRISPR-Cas9 system, has been pivotal in confirming the functional importance of key proteins in the response to CDK4/6 inhibitors. jci.orgatcc.org

A primary focus of this research has been the retinoblastoma (RB1) protein, the canonical substrate of the CDK4/6 kinases. To validate the dependence of CDK4/6 inhibitor activity on RB1, researchers have created isogenic models where the RB1 gene is knocked out. jci.org Studies using these RB1-knockout cell lines demonstrated a significant decrease in the potency of CDK4/6 inhibitors. jci.org For instance, the loss of RB in breast cancer cell lines led to a loss of inhibitor-mediated G1 cell cycle arrest. jci.org These findings conclusively show that RB expression is a critical determinant for the cytostatic effects of this class of inhibitors. jci.org

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. nih.gov These models are considered more clinically relevant than traditional cell line-based xenografts because they retain the histopathological and genetic characteristics of the original human tumor, including its molecular heterogeneity and mutation profiles. championsoncology.comnih.govmdpi.com

PDX models are extensively used to evaluate the in vivo efficacy of CDK4/6 inhibitors across a range of malignancies, including breast cancer, medulloblastoma, and prostate cancer. nih.govaacrjournals.orgnih.gov A key application is in the study of therapeutic resistance. Researchers have successfully established PDX models from patients whose tumors have progressed while on CDK4/6 inhibitor therapy. championsoncology.com These "post-resistance" models are invaluable for investigating the molecular mechanisms that drive acquired resistance and for testing novel therapeutic strategies to overcome it. championsoncology.comaacrjournals.org

For example, studies using PDX models of MYC-amplified medulloblastoma demonstrated that treatment with the CDK4/6 inhibitor palbociclib (B1678290) led to significant tumor regression and extended survival in mice. nih.govull.es In metastatic castration-resistant prostate cancer, PDX models showed that while tumors were resistant to a CDK4/6 inhibitor alone, combining it with an AKT inhibitor could overcome this resistance. nih.govaacrjournals.org

Cancer TypePDX Model FocusKey FindingsReference
HR+/HER2- Breast CancerComparison of different CDK4/6 inhibitors; Resistance mechanismsModels showed variable sensitivity to different CDK4/6 inhibitors. Models established from resistant patient tumors retain key mutations. championsoncology.comaacrjournals.org
Medulloblastoma (Group 3, MYC-amplified)Single-agent efficacyInhibitor treatment caused G1 arrest, rapid tumor regression, and a significant survival advantage in mice with intracranial tumors. nih.govull.es
Metastatic Castration-Resistant Prostate Cancer (mCRPC)Combination therapy to overcome resistancePDX models showed resistance to single-agent CDK4/6 inhibitors but synergistic antitumor activity when combined with an AKT inhibitor. nih.govaacrjournals.org

Organoid and 3D Culture Systems

Patient-derived organoids (PDOs) and other 3D culture systems represent a significant advancement over traditional 2D cell culture. aacrjournals.orgresearchgate.net These models, which involve growing cells in a 3D matrix like Matrigel, better recapitulate the complex cell-cell interactions, microenvironment, and drug response of the original tumor. aacrjournals.orgtempus.comepistem.co.uk

PDOs have emerged as a robust platform for studying CDK4/6 inhibitors. researchgate.nettempus.com A major advantage is the ability to establish and culture organoids from biopsies of patients whose cancers have become resistant to CDK4/6 inhibitors. aacrjournals.orgtempus.com These resistant PDOs maintain their drug-resistant phenotype in culture, providing a powerful tool for high-throughput drug screening to identify therapies that can overcome resistance. tempus.com For example, CDK4/6 inhibitor-resistant breast cancer organoids were shown to be vulnerable to inhibitors targeting other cell cycle proteins or the PI3K/AKT pathway. tempus.com

Studies using intestinal organoids have also been employed to model the effects of CDK4/6 inhibitors on normal tissue. This research has shown that transiently arresting the cell cycle in normal gut epithelial organoids with a CDK4/6 inhibitor can protect them from the toxic effects of chemotherapy agents like gemcitabine. nih.govresearchgate.net

Organoid SourceResearch ApplicationKey FindingsReference
Metastatic ER+ Breast Cancer (CDK4/6i-resistant)Modeling resistance and identifying new therapiesPDOs retain resistance in culture and recapitulate patient tumor mutations. Resistant PDOs are sensitive to PI3K pathway and G2/M inhibitors. aacrjournals.orgtempus.com
Early-Stage ER+ Breast CancerBiomarker identificationIdentified high CDK6 and low cyclin D1 expression as potential biomarkers for poor response to CDK4/6 inhibitors. researchgate.net
Murine Small Intestine (Normal Tissue)Modeling protection from chemotherapyTransient cell cycle arrest with a CDK4/6 inhibitor protected organoids from chemotherapy-induced toxicity. nih.govresearchgate.net

Advanced Genomic and Proteomic Profiling

Transcriptomic analysis, primarily through RNA sequencing, provides a global view of the gene expression changes induced by CDK4/6 inhibitors. spiedigitallibrary.org A consistent finding across multiple studies is that these inhibitors potently suppress the expression of genes required for cell cycle progression, a response that is dependent on a functional RB protein. nih.govnih.gov This transcriptional repression of the cell cycle machinery can effectively shift cancer cells from a high-risk, highly proliferative state (like luminal B in breast cancer) to a lower-risk molecular phenotype. nih.gov

Beyond the expected effects on cell cycle genes, transcriptomic profiling has uncovered non-canonical activities of CDK4/6 inhibition. For instance, treatment can lead to the upregulation of genes that are not directly related to cell cycle control. nih.gov Some studies have shown that CDK4/6 inhibitors can remodel the enhancer landscape of cancer cells, leading to increased activity of transcription factors like AP-1, which in turn drives programs related to cellular differentiation and interferon response. nih.gov Furthermore, transcriptomic analysis of tumors from patients on therapy helps to identify gene expression signatures, such as those related to the immune system or receptor tyrosine kinases, that correlate with resistance or sensitivity to treatment. medrxiv.orgnih.gov

Since CDK4 and CDK6 are kinases, their activity is to phosphorylate other proteins. Phosphoproteomics, which uses mass spectrometry to quantify changes in thousands of phosphorylation sites across the proteome, offers a direct and powerful method to assess the downstream consequences of CDK4/6 inhibition. nih.govnih.gov By analyzing the changes in the phosphoproteome, researchers can infer the activity of upstream kinases. biorxiv.orgbiorxiv.org

These studies confirm that CDK4/6 inhibitors significantly reduce the phosphorylation of CDK4/6 substrates. biorxiv.org Interestingly, multi-omic profiling has revealed that different CDK4/6 inhibitors can have distinct effects on the broader kinome. nih.govbiorxiv.orgbiorxiv.org For example, while palbociclib and abemaciclib (B560072) both inhibit CDK4/6, phosphoproteomic data shows that abemaciclib causes more extensive changes to the phosphoproteome, including the inhibition of CDK1 and CDK2 activity. nih.govbiorxiv.org This broader activity may explain differences in clinical efficacy and is relevant to understanding resistance, as increased CDK2 activity is a known bypass mechanism. nih.govbiorxiv.org This approach helps to distinguish the direct, on-target effects of a drug from its indirect, network-level consequences on cellular signaling. biorxiv.org

InhibitorInferred Kinase Activity ChangesImplicationReference
PalbociclibDownregulation of CDK4, CDK6, AURKA/BHighly selective for canonical CDK4/6 pathway targets. biorxiv.orgbiorxiv.org
AbemaciclibDownregulation of CDK4, CDK6, AURKA/B, CDK1, CDK2, CAMKIIαBroader kinase inhibition profile, including kinases implicated in resistance (CDK2). nih.govbiorxiv.orgbiorxiv.org

The CRISPR-Cas9 gene editing system has revolutionized functional genomics, providing an unprecedented tool to systematically perturb gene function. researchgate.net In the context of CDK4/6 inhibitors, genome-wide CRISPR knockout screens are used to identify genes whose loss makes cancer cells either more sensitive (synthetic lethality) or more resistant to the drug. nih.govaacrjournals.org

In these screens, a library of guide RNAs targeting thousands of genes is introduced into a population of cancer cells. The cells are then treated with a CDK4/6 inhibitor, and the guide RNAs that are enriched (indicating resistance) or depleted (indicating sensitivity) in the surviving cell population are identified through sequencing.

This powerful approach has successfully identified novel therapeutic targets and resistance mechanisms. For example, a CRISPR screen in estrogen receptor-positive (ER+) breast cancer cells identified the gene GATAD1 as a synthetic lethal target with CDK4/6 inhibitors; knocking out GATAD1 enhanced the inhibitor's effect by inducing cell cycle arrest. researchgate.netnih.gov Another screen found that loss of coagulation factor IX (F9) could prevent the cell cycle arrest induced by palbociclib, thus conferring resistance. nih.gov These findings provide critical insights into the genetic vulnerabilities of cancer cells and suggest new combination therapy strategies. aacrjournals.orgmdpi.com

Future Directions and Emerging Research

Development of Novel CDK4/6 Inhibitor Compounds

The initial success of first-generation CDK4/6 inhibitors has spurred the development of new compounds aimed at improving upon existing therapeutic profiles. mdpi.com Research efforts are concentrated on creating next-generation inhibitors with superior potency, greater selectivity, and better pharmacological properties. nih.govmdpi.com

A primary goal in the development of new CDK4/6 inhibitors is to enhance their potency and selectivity, thereby maximizing therapeutic efficacy while minimizing off-target effects. nih.govuwa.edu.au Early pan-CDK inhibitors were often discontinued (B1498344) due to significant toxicity, which led to the development of highly selective agents. uwa.edu.au The current FDA-approved inhibitors—palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072)—are already highly selective for CDK4 and CDK6 over other cyclin-dependent kinases. nih.govjohnshopkins.edu

However, the search for even more effective molecules continues. mdpi.com Using strategies like structure-based drug design, researchers have synthesized novel series of derivatives. For instance, a palbociclib derivative, compound 17m, demonstrated more potent inhibitory activity against CDK4/6 and greater antiproliferative effects in cancer cell lines than its parent compound. nih.govresearchgate.net This compound also showed remarkable selectivity, with minimal activity against other CDK family members like CDK1, CDK2, and CDK9. nih.govresearchgate.net Other novel compounds, such as G1T38 and compound 22, have also been developed, exhibiting potent inhibition with IC50 values in the low nanomolar range. mdpi.com These efforts highlight a continuous drive to refine the interaction between the inhibitor and the ATP-binding pocket of CDK4/6 to achieve superior therapeutic outcomes. researchgate.net

CompoundTargetIC50 ValueKey Characteristics
Compound 17m CDK4/6More potent than palbociclibHighly selective over CDK1, 2, 3, 5, 7, 9. nih.gov
Compound 22 CDK4 / CDK60.8 nM / 2.0 nMA new series of imidazole[1′,2′:1,6]pyrido[2,3-d]pyrimidin derivatives with improved bioavailability. mdpi.com
Compound 32 CDK438 ng/mLPotent inhibition and improved aqueous solubility, but unstable in acidic conditions. nih.gov

To address this, researchers are rationally designing novel CDK4/6 inhibitors specifically for treating brain tumors like glioblastoma multiforme (GBM). researchgate.net One such effort led to the synthesis of "compound 11," which exhibited a favorable pharmacological profile and significant penetration of the BBB in mouse models. researchgate.net This compound showed potent tumor growth inhibition in an orthotopic xenograft mouse model of GBM. researchgate.net Such developments suggest that next-generation CDK4/6 inhibitors could play a crucial role in managing CNS malignancies, an area of high unmet medical need. nih.govresearchgate.net

Compound/DrugFindingIndication/Model
Abemaciclib Demonstrates the most efficient CNS penetration among approved CDK4/6 inhibitors. nih.govnih.govGlioblastoma, Breast Cancer Brain Metastases. nih.gov
Ribociclib Shown to cross the BBB in mice. researchgate.netPediatric Brain Tumors. researchgate.net
Compound 11 Designed for favorable BBB permeability; showed significant tumor growth inhibition. researchgate.netGlioblastoma Multiforme (GBM) mouse model. researchgate.net

Expanding Therapeutic Applications beyond Current Indications

While CDK4/6 inhibitors are a standard of care in HR+/HER2- breast cancer, their mechanism of action—targeting a fundamental process of cell proliferation—suggests they could be effective against a wide range of cancers. nih.govnih.gov Dysregulation of the CDK4/6 pathway is implicated in numerous malignancies, creating a strong rationale for expanding their use. aacrjournals.org

Early-phase clinical trials and large-scale cell line screenings have shown promising signals of activity in various solid tumors, including:

Non-small cell lung cancer (NSCLC) nih.govaacrjournals.org

Glioblastoma (GBM) aacrjournals.org

Melanoma nih.govaacrjournals.org

Colorectal cancer aacrjournals.org

Prostate and ovarian cancers streetwisejournal.com

Mantle cell lymphoma aacrjournals.org

Analysis of The Cancer Genome Atlas (TCGA) has revealed that CDK4/6 genes are highly expressed in several cancers, such as stomach, colon, liver, and head and neck cancers, correlating with poor survival and suggesting these tumors may be particularly vulnerable to CDK4/6 inhibition. nih.gov Ongoing research is focused on identifying the specific patient populations within these cancer types that would benefit most and exploring rational combination therapies to maximize efficacy. mdpi.comstreetwisejournal.com

Elucidating Non-Canonical Functions and Off-Target Effects

The primary mechanism of CDK4/6 inhibitors is the induction of G1 cell cycle arrest through the inhibition of Retinoblastoma (RB) protein phosphorylation. nih.govnih.gov However, emerging research indicates that their biological impact is far broader, encompassing a range of "non-canonical" functions that are independent of the cell cycle. nih.gov It is now clear that CDK4 and CDK6 phosphorylate dozens of other proteins, and inhibiting them can alter tumor biology in complex ways. nih.gov

Key non-canonical functions include:

Modulation of Signaling Pathways: CDK4/6 inhibitors have been shown to impact other critical cancer signaling pathways. For example, they can reduce the phosphorylation of the tumor suppressor TSC2, leading to a partial suppression of the mTOR pathway, which can help overcome resistance to other targeted therapies. nih.gov

Enhancement of Anti-Tumor Immunity: By altering the tumor microenvironment, CDK4/6 inhibitors can enhance the immunogenicity of cancer cells. nih.gov This can potentiate the activity of immune checkpoint blockade, opening the door for novel combination immunotherapy strategies. nih.gov

Metabolic Reprogramming: Some studies have shown that specific compounds, such as CDK4/6 Inhibitor IV, can influence cellular metabolism. In leukemia cells, this inhibitor was found to repress the levels of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thereby enhancing the efficacy of the chemotherapy agent methotrexate. nih.govresearchgate.net

Understanding these additional functions is crucial for rationally designing combination therapies and expanding the utility of this drug class. nih.gov

Addressing Unexplained Drug Resistance

Despite the significant benefits of CDK4/6 inhibitors, drug resistance is a major clinical challenge. nih.gov Resistance can be present from the start of treatment (primary or de novo resistance) or develop over time (acquired resistance), which occurs in nearly all patients with metastatic disease. nih.gov Addressing the mechanisms behind this resistance is a top priority in current research. nih.govresearchgate.net

Resistance mechanisms are multifactorial and can be broadly categorized: nih.govnih.gov

CategoryMechanismDescription
Cell Cycle-Specific Loss of RB1 functionAs the main target of CDK4/6, loss of the retinoblastoma protein eliminates the checkpoint, rendering the inhibitor ineffective. researchgate.netiiarjournals.org
Upregulation of Cyclin E1 (CCNE1)Overexpression of Cyclin E1 allows cancer cells to bypass the CDK4/6 blockade by activating CDK2, which can also phosphorylate RB. nih.govnih.gov
Amplification of CDK4 or CDK6Increased levels of the target kinases can overcome the inhibitory effect of the drug. nih.gov
Cell Cycle Non-Specific Activation of Bypass PathwaysUpregulation of oncogenic signaling pathways, such as PI3K/AKT/mTOR or MAPK, can provide alternative routes for driving cell proliferation, compensating for the CDK4/6 blockade. nih.goviiarjournals.org
Loss of FAT1 functionMutations in the FAT1 gene can lead to resistance through activation of the Hippo signaling pathway and increased CDK6 levels. nih.gov

Researchers are actively working to develop strategies to overcome or delay resistance, including the use of combination therapies that target these escape pathways. researchgate.net

Personalized Therapeutic Approaches based on Biomarkers

A key goal in oncology is to move towards personalized medicine, where treatment is tailored to the molecular characteristics of an individual's tumor. tandfonline.com For CDK4/6 inhibitors, a major unmet need is the identification of robust biomarkers that can predict which patients are most likely to respond to treatment and which are at high risk of developing resistance. nih.govnih.gov

Liquid biopsies, which analyze circulating tumor DNA (ctDNA) from a blood sample, are a promising, non-invasive tool for biomarker discovery. nih.govoaepublish.com Research has focused on several potential biomarkers:

BiomarkerTypePotential Role
RB1 Gene AlterationLoss of RB1 function detected in ctDNA is associated with resistance to CDK4/6 inhibitors. nih.govnih.gov
CCNE1 Gene AmplificationAmplification of the gene for Cyclin E1 is a potential marker of resistance. nih.gov
PIK3CA Gene MutationMutations in this gene may be a prognostic biomarker, though its ability to predict benefit from CDK4/6 inhibitors specifically is still under investigation. nih.govoaepublish.com
FGFR1/2 Gene Alteration/ExpressionHigh expression or amplification of FGFR1 may be associated with shorter progression-free survival, while high FGFR2 may predict a better response. tandfonline.com
AIR-CIS Gene Expression SignatureA novel 81-gene signature designed to identify patients who respond poorly to standard hormone therapy but may benefit from adding a CDK4/6 inhibitor. icr.ac.uk
miRNAs Circulating moleculesSpecific microRNAs (e.g., miR-432-5p, miR-223) have been associated with treatment resistance, while others (e.g., miR-126) are linked to sensitivity. nih.gov

The ongoing development and validation of these biomarkers are essential for optimizing the use of CDK4/6 inhibitors, allowing clinicians to select the right treatment for the right patient and to monitor for emerging resistance. nih.govtandfonline.com

Integration of CDK4/6 Inhibitors into Multimodal Therapy Strategies

The therapeutic potential of Cdk4/6 Inhibitor IV and other emerging CDK4/6 inhibitors is significantly amplified when considered as part of a multimodal treatment approach. Preclinical studies have begun to illuminate the synergistic effects of combining these inhibitors with other anticancer agents.

One area of investigation is the combination of Cdk4/6 Inhibitor IV (CINK4) with taxane-based chemotherapy. Research in non-small cell lung cancer (NSCLC) cell lines, including those with KRAS mutations, has shown that combining CINK4 with paclitaxel (B517696) results in synergistic anti-proliferative activity. tandfonline.comnih.gov This combination has been observed to enhance apoptosis (programmed cell death) by reducing the levels of key survival proteins like cyclin D1 and Bcl-2. tandfonline.comnih.gov The rationale behind this synergy lies in the complementary mechanisms of action: CINK4 induces a G1 cell cycle arrest, making cancer cells more susceptible to the cytotoxic effects of paclitaxel, which primarily targets the M-phase of the cell cycle. nih.goviiarjournals.org

Beyond conventional chemotherapy, there is a strong rationale for combining next-generation CDK4/6 inhibitors with other targeted therapies. For instance, the PI3K/AKT/mTOR pathway is a frequently activated signaling cascade in cancer that can contribute to resistance to CDK4/6 inhibition. nih.gov Therefore, dual inhibition of both the CDK4/6 and PI3K/AKT/mTOR pathways is a promising strategy being explored in preclinical models and clinical trials for various cancers. nih.govresearchgate.net

Furthermore, the integration of CDK4/6 inhibitors with immunotherapy is a rapidly advancing frontier. By modulating the tumor microenvironment, these inhibitors can potentially enhance the efficacy of immune checkpoint inhibitors. nih.govnih.gov This dual approach aims to halt tumor cell proliferation directly while simultaneously unleashing the patient's immune system to attack the cancer.

A summary of preclinical findings for Cdk4/6 Inhibitor IV (CINK4) in combination therapy is presented below:

Cancer TypeCombination AgentObserved EffectReference
Non-Small Cell Lung Cancer (KRAS mutant)PaclitaxelSynergistic anti-proliferative activity, increased apoptosis tandfonline.comnih.gov
Colon Carcinoma (HCT116 xenograft)MonotherapySuppressed tumor growth nih.gov

Clinical Trial Design for Future Research

The development of novel CDK4/6 inhibitors like Cdk4/6 Inhibitor IV necessitates innovative and well-designed clinical trials to effectively evaluate their safety and efficacy. Future trial designs are moving beyond the traditional one-size-fits-all approach and are increasingly incorporating biomarkers to identify patient populations most likely to benefit.

For the next generation of CDK4/6 inhibitors, clinical trials are being designed to address several key questions:

Optimal Combination Strategies: Trials will need to systematically evaluate various combination therapies, including different chemotherapy agents, targeted therapies, and immunotherapies, to identify the most synergistic and tolerable regimens. nih.govresearchgate.net

Biomarker-Driven Patient Selection: A crucial aspect of future trials will be the integration of predictive biomarkers. While Rb proficiency is a known prerequisite for CDK4/6 inhibitor activity, researchers are exploring other markers, such as specific gene expression signatures or alterations in the tumor microenvironment, to refine patient selection. targetedonc.comaacrjournals.org

Addressing Acquired Resistance: A significant challenge with current CDK4/6 inhibitors is the development of acquired resistance. patientworthy.com Future clinical trials will likely incorporate strategies to overcome or delay resistance, such as intermittent dosing schedules or the sequential or combined use of agents that target resistance pathways.

Exploring New Indications: While CDK4/6 inhibitors have been most successful in breast cancer, preclinical data suggests potential efficacy in other tumor types, including lung cancer, mesothelioma, and glioblastoma. esmo.orgnih.govprovidence.org Future trials will need to be designed to explore these new indications. For instance, a phase III trial is currently evaluating a next-generation CDK4 inhibitor, PF-07220060, in combination with letrozole (B1683767) for HR+/HER2- advanced or metastatic breast cancer. providence.org

The design of a phase III trial for a novel CDK4 inhibitor provides a template for future research:

Trial Design ElementDescription
Study Phase Phase III, randomized, open-label
Patient Population Confirmed HR+/HER2- advanced or metastatic breast cancer, treatment-naive
Intervention Arm Novel CDK4 inhibitor (e.g., PF-07220060) + letrozole
Control Arm Investigator's choice of standard-of-care CDK4/6 inhibitor + letrozole
Primary Endpoint Progression-Free Survival (PFS)
Key Objectives To evaluate if the novel inhibitor improves efficacy and is better tolerated than current standard of care.

As our understanding of the complex biology of cancer deepens, the design of clinical trials for emerging therapies like Cdk4/6 Inhibitor IV will continue to evolve, moving towards more personalized and effective treatment strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CGP-82996
Reactant of Route 2
Reactant of Route 2
CGP-82996

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.